Clopidogrel-MP endo derivative-13C,d3
Description
Structure
2D Structure
3D Structure
Propriétés
IUPAC Name |
2-[1-[1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-[2-oxo-2-[3-(trideuterio(113C)methoxy)phenyl]ethyl]sulfanyl-3,6-dihydro-2H-pyridin-5-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26ClNO6S/c1-32-18-7-5-6-16(12-18)21(28)15-34-22-10-11-27(14-17(22)13-23(29)30)24(25(31)33-2)19-8-3-4-9-20(19)26/h3-9,12,24H,10-11,13-15H2,1-2H3,(H,29,30)/i1+1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNGUEGYOTLVBPU-KQORAOOSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=CC=CC(=C1)C(=O)CSC2=C(CN(CC2)C(C3=CC=CC=C3Cl)C(=O)OC)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26ClNO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide to the Chemical Properties of Clopidogrel-MP endo derivative-13C,d3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of the isotopically labeled compound, Clopidogrel-MP endo derivative-13C,d3. This information is intended to support research, development, and analytical activities involving clopidogrel and its metabolites.
Chemical and Physical Properties
This compound is a stable isotope-labeled derivative of a clopidogrel metabolite, designed for use as an internal standard in quantitative bioanalytical studies. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, facilitating its differentiation from the unlabeled endogenous counterpart by mass spectrometry, without significantly altering its chemical behavior.
Table 1: Chemical and Physical Data for this compound
| Property | Value | Source |
| Molecular Formula | C₂₄¹³CH₂₃D₃ClNO₆S | [1][2] |
| Molecular Weight | 508.01 g/mol | [1][2] |
| CAS Number | 1346597-76-9 | [1] |
| Appearance | Yellow to Pale Brown Solid | [2] |
| Storage Conditions | 2-8°C, Amber Vial, Refrigerator, Under Inert Atmosphere | [2] |
| Purity | >98% (Note: Purity and isotopic enrichment should be confirmed with the Certificate of Analysis for the specific lot) | [1] |
Note: The Certificate of Analysis (CoA) for the specific lot of the compound should be consulted for precise data on purity, isotopic enrichment, and accurate mass.
Metabolic Pathway of Clopidogrel
Clopidogrel is a prodrug that requires hepatic metabolism to exert its antiplatelet effect. Understanding this pathway is crucial for interpreting pharmacokinetic and pharmacodynamic data. The primary metabolic activation and inactivation pathways are outlined below.
References
The Unseen Anchor: A Technical Guide to Clopidogrel-MP Endo Derivative-13C,d3 as an Internal Standard in Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide delves into the critical role and mechanism of action of Clopidogrel-MP endo derivative-13C,d3 as a stable isotope-labeled internal standard (SIL-IS) in the quantitative bioanalysis of the active metabolite of Clopidogrel. Accurate measurement of this unstable thiol metabolite is paramount for pharmacokinetic, pharmacodynamic, and bioequivalence studies, and the use of a reliable internal standard is the cornerstone of a robust analytical method.
The Analytical Challenge: Quantifying an Unstable Metabolite
Clopidogrel is a prodrug that requires a two-step metabolic activation in the liver to form its active thiol metabolite (CAM).[1] This active metabolite is responsible for the drug's antiplatelet effect. However, the thiol group makes the active metabolite highly unstable and prone to forming disulfide bonds with other molecules, making its accurate quantification in biological matrices like plasma a significant analytical challenge.[2][3]
To overcome this instability, a derivatization step is employed immediately after blood collection. A reagent, typically 2-bromo-3'-methoxyacetophenone (MPB), is used to alkylate the thiol group, forming a stable derivative (Clopidogrel-MP).[1][2][3][4] It is this stable derivative that is then quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The Role of the Internal Standard: Ensuring Accuracy and Precision
In LC-MS/MS analysis, an internal standard is a compound of known concentration added to all samples, calibrators, and quality controls.[5] Its purpose is to mimic the behavior of the analyte throughout the entire analytical process, from sample preparation to detection, thereby compensating for variations and ensuring the reliability of the results. By monitoring the ratio of the analyte signal to the internal standard signal, analysts can correct for potential errors.[5]
This compound is a SIL-IS specifically designed for the quantification of the Clopidogrel-MP derivative. As a SIL-IS, it has nearly identical chemical and physical properties to the analyte. This ensures that it experiences the same extraction recovery, ionization efficiency, and potential for ion suppression or enhancement in the mass spectrometer.[5] The key difference is its mass, due to the incorporation of one Carbon-13 atom and three deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard.
The primary mechanism of action of this compound as an internal standard is to provide a consistent reference point for the quantification of the Clopidogrel-MP derivative. By calculating the peak area ratio of the analyte to the internal standard, variability introduced during sample preparation (e.g., extraction losses) and analysis (e.g., instrument fluctuations) can be effectively normalized, leading to accurate and precise results.
Quantitative Data for Bioanalytical Method Validation
The following tables summarize typical quantitative data from validated LC-MS/MS methods for the analysis of the Clopidogrel active metabolite derivative using a stable isotope-labeled internal standard. While specific values may vary between laboratories and instrument setups, these represent common parameters.
Table 1: Mass Spectrometry Parameters
| Analyte/Internal Standard | Precursor Ion (m/z) | Product Ion (m/z) |
| Clopidogrel-MP Derivative | 504.0 | 354.0 |
| This compound | 508.0 | 358.0 |
Note: The precursor and product ions for the internal standard are hypothetically shifted by +4 Da based on the 13C and d3 labeling. Actual transitions should be empirically determined.
Table 2: Calibration Curve and LLOQ
| Parameter | Typical Value |
| Calibration Curve Range | 0.5 - 250 ng/mL |
| Regression Model | Linear, 1/x² weighting |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Table 3: Precision and Accuracy
| Quality Control Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%RE) | Inter-day Accuracy (%RE) |
| Low QC (e.g., 1.5 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |
| Medium QC (e.g., 100 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |
| High QC (e.g., 200 ng/mL) | < 10% | < 10% | ± 15% | ± 15% |
Experimental Protocols
The following is a representative experimental protocol for the quantification of the Clopidogrel active metabolite in human plasma using a SIL-IS like this compound.
Blood Collection and Stabilization
-
Collect venous blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately add a solution of the derivatizing agent (e.g., 50 µL of 100 mM 2-bromo-3'-methoxyacetophenone in acetonitrile) to the blood sample.
-
Gently mix and allow the derivatization reaction to proceed for a specified time (e.g., 30 minutes) at room temperature.
-
Centrifuge the sample to separate the plasma.
-
Transfer the plasma to a clean tube and store at -80°C until analysis.
Sample Preparation (Protein Precipitation)
-
Thaw plasma samples, calibration standards, and quality controls.
-
To 100 µL of plasma, add 25 µL of the internal standard working solution (this compound in a suitable solvent).
-
Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at high speed (e.g., 13,000 rpm for 10 minutes) to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences.
-
Injection Volume: 5 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Transitions: Monitor the transitions specified in Table 1.
-
Source Parameters: Optimize gas flows, temperature, and voltages for maximum signal intensity.
-
Visualizing the Workflow and Concepts
The following diagrams illustrate the key processes and principles involved in the use of this compound as an internal standard.
Caption: Metabolic activation pathway of Clopidogrel.
References
- 1. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. jbr-pub.org.cn [jbr-pub.org.cn]
In Vitro Stability Profile of Clopidogrel and its Metabolites: A Technical Overview for Researchers
Introduction
Clopidogrel, a thienopyridine derivative, is a widely prescribed antiplatelet prodrug that requires metabolic activation to exert its therapeutic effect.[1][2][3] Understanding the in vitro stability of clopidogrel and its derivatives is paramount for accurate pharmacological and toxicological assessments in drug development. This technical guide provides a comprehensive overview of the known metabolic pathways and enzymatic processes that influence the in vitro stability of clopidogrel, which can be extrapolated to its isotopically labeled derivatives such as "Clopidogrel-MP endo derivative-13C,d3". While specific stability data for this labeled compound is not publicly available, its stability is intrinsically linked to the metabolic fate of the parent molecule.
Metabolic Activation and Inactivation Pathways
The in vitro metabolism of clopidogrel is a complex, two-step oxidative process primarily occurring in the liver, leading to the formation of an active thiol metabolite.[1][3] However, a significant portion of the administered clopidogrel is rapidly hydrolyzed to an inactive carboxylic acid derivative.
Approximately 85% of a clopidogrel dose is hydrolyzed by carboxylesterase 1 (CES1) to the inactive clopidogrel-carboxylic acid.[4] The remaining fraction undergoes metabolic activation in the liver.[1][3]
The activation pathway involves two sequential steps mediated by cytochrome P450 (CYP) enzymes:
-
Formation of 2-oxo-clopidogrel: The initial step involves the oxidation of clopidogrel to 2-oxo-clopidogrel. Several CYP enzymes have been implicated in this step, with varying degrees of contribution. In vitro studies have shown the involvement of CYP1A2, CYP2B6, CYP2C19, and CYP3A4.[1][3][4] However, the relative importance of these enzymes is a subject of ongoing research and can be dependent on the in vitro test system used.[4]
-
Formation of the Active Thiol Metabolite: The intermediate, 2-oxo-clopidogrel, is further metabolized to the active thiol metabolite. This step is also catalyzed by CYP enzymes, including CYP2B6, CYP2C9, CYP2C19, and CYP3A4.[1][3] The active thiol metabolite is responsible for the irreversible inhibition of the P2Y12 receptor on platelets.[1][3]
Recent evidence also suggests a potential role for paraoxonase-1 (PON1) in the metabolic activation of clopidogrel, although its precise contribution relative to CYP enzymes is still under investigation.[4]
The active thiol metabolite is itself unstable and is further metabolized to inactive carboxylic acid derivatives.[4]
Experimental Protocols for In Vitro Metabolism Studies
While specific protocols for "this compound" are not available, the following general methodologies are employed to study the in vitro metabolism of clopidogrel and can be adapted for its derivatives.
1. Incubation with Liver Microsomes:
-
Objective: To investigate the metabolism of the test compound by CYP enzymes present in liver microsomes.
-
Methodology:
-
Human liver microsomes are incubated with the test compound (e.g., clopidogrel) in a buffered solution (e.g., potassium phosphate buffer, pH 7.4).
-
The reaction is initiated by the addition of an NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
The incubation is carried out at 37°C for a specified period.
-
The reaction is terminated by the addition of a quenching solvent (e.g., ice-cold acetonitrile).
-
Samples are then processed (e.g., centrifugation) to remove proteins before analysis.
-
2. Incubation with Recombinant CYP Enzymes:
-
Objective: To identify the specific CYP isoforms responsible for the metabolism of the test compound.
-
Methodology:
-
The test compound is incubated with individual recombinant human CYP enzymes (e.g., rCYP2C19, rCYP3A4) in the presence of an NADPH-generating system.
-
The experimental conditions (buffer, temperature, time) are similar to those used for liver microsome incubations.
-
The formation of metabolites is quantified to determine the contribution of each CYP isoform.
-
3. Sample Analysis by LC-MS/MS:
-
Objective: To identify and quantify the parent compound and its metabolites.
-
Methodology:
-
The samples from the in vitro incubations are analyzed using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Chromatographic separation is typically achieved on a C18 reversed-phase column.
-
Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites. Isotopically labeled internal standards, such as "this compound", are crucial for accurate quantification.
-
Quantitative Data Summary
There is no specific quantitative in vitro stability data available in the public domain for "this compound". The stability of this labeled compound is expected to be comparable to its unlabeled counterpart under identical in vitro conditions. The primary determinant of its stability in a biologically active system (like liver microsomes) will be the rate of its metabolic conversion, as outlined in the pathways above.
Visualizing Metabolic Pathways and Experimental Workflows
Clopidogrel Metabolic Pathway
Caption: Metabolic activation and inactivation pathways of clopidogrel.
In Vitro Metabolism Experimental Workflow
Caption: General workflow for in vitro metabolism studies.
The in vitro stability of "this compound" is governed by the same metabolic pathways as clopidogrel. The primary routes of in vitro degradation in a metabolic system are enzymatic hydrolysis by carboxylesterases and oxidative metabolism by cytochrome P450 enzymes. Researchers studying the in vitro properties of this labeled derivative should consider these pathways and employ appropriate analytical methodologies, such as LC-MS/MS, for accurate assessment. The provided experimental framework and metabolic pathway diagrams serve as a foundational guide for designing and interpreting in vitro stability and metabolism studies of clopidogrel and its derivatives.
References
- 1. ClinPGx [clinpgx.org]
- 2. Clopid-AS | 75 mg+75 mg | Tablet | ক্লপিড-এ এস ৭৫ মি.গ্রা.+৭৫ মি.গ্রা. ট্যাবলেট | Drug International Ltd. | Indications, Pharmacology, Dosage, Side Effects and more | MedEx [medex.com.bd]
- 3. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Pharmacokinetic Profile of Clopidogrel and the Role of its Labeled Derivatives
This technical guide provides a comprehensive overview of the pharmacokinetic profile of clopidogrel, a critical antiplatelet agent. It is intended for researchers, scientists, and drug development professionals, offering detailed insights into the absorption, distribution, metabolism, and excretion (ADME) of clopidogrel. Furthermore, this guide elucidates the essential role of stable isotope-labeled internal standards, such as "Clopidogrel-MP endo derivative-13C,d3," in the precise bioanalytical quantification required for pharmacokinetic studies.
Introduction to Clopidogrel
Clopidogrel is an orally administered prodrug that plays a crucial role in preventing atherothrombotic events in patients with a history of myocardial infarction, stroke, or established peripheral arterial disease.[1] Its therapeutic effect relies on the irreversible inhibition of the P2Y12 adenosine diphosphate (ADP) receptor on the surface of platelets, which in turn blocks platelet aggregation for the lifespan of the platelet.[1][2] As a prodrug, clopidogrel requires hepatic biotransformation to its active metabolite to exert its pharmacological effect.[1][3]
Understanding the pharmacokinetic profile of clopidogrel and its metabolites is paramount for optimizing dosing regimens and for the development of new antiplatelet therapies. The quantification of clopidogrel and its metabolites in biological matrices presents analytical challenges due to their low plasma concentrations and the instability of the active metabolite. Stable isotope-labeled internal standards, such as "this compound," are indispensable tools in liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods to ensure the accuracy and precision of these measurements.
Pharmacokinetic Profile of Clopidogrel
2.1. Absorption Following oral administration, clopidogrel is rapidly absorbed from the gastrointestinal tract, with a bioavailability of approximately 50%, based on urinary excretion of its metabolites.[3][4] Peak plasma concentrations (Tmax) of the parent drug are typically observed within 1 to 1.4 hours post-dose.[5][6]
2.2. Distribution Clopidogrel and its main circulating metabolite are highly bound to human plasma proteins (approximately 98% and 94%, respectively).[3] It is rapidly distributed throughout the body to exert its antiplatelet effects.[3]
2.3. Metabolism Clopidogrel undergoes extensive and rapid metabolism in the liver via two primary pathways.[1][2]
-
Esterase-Mediated Pathway (Major Pathway): Approximately 85% of an orally administered dose is hydrolyzed by carboxylesterase 1 (CES1) to form an inactive carboxylic acid derivative (SR26334).[1][3] This is the major circulating metabolite in plasma.[7]
-
CYP450-Mediated Pathway (Minor but Active Pathway): The remaining 15% of the dose is converted to the active thiol metabolite (CAM or clop-AM) through a two-step oxidative process mediated by cytochrome P450 (CYP) enzymes.[1][8] The first step involves the formation of an intermediate metabolite, 2-oxo-clopidogrel, primarily by CYP2C19, CYP1A2, and CYP2B6.[8] The second step, the conversion of 2-oxo-clopidogrel to the active thiol metabolite, is mediated by several CYPs, including CYP2C19, CYP3A4, CYP2B6, and CYP2C9.[8] The active metabolite has two isomers, H3 and the pharmacologically active H4.[2][5]
2.4. Excretion Following an oral dose of 14C-labeled clopidogrel, approximately 50% of the radioactivity is excreted in the urine and about 46% in the feces over five days.[3] The elimination half-life of the parent clopidogrel is approximately 6 hours, while its active metabolite has a much shorter half-life of about 30 minutes.[3] The major inactive carboxylic acid metabolite has an elimination half-life of around 8 hours after single and repeated doses.[2]
Quantitative Pharmacokinetic Data
The pharmacokinetic parameters of clopidogrel and its principal metabolites are summarized in the tables below. These values can exhibit significant inter-individual variability, partly due to genetic polymorphisms in CYP2C19.[9]
Table 1: Pharmacokinetic Parameters of Clopidogrel (Parent Drug)
| Dose | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| 75 mg | 2.0 | 1.4 | - |
| 300 mg | 4.5 | 1.2 | 104.3 ± 57.3 (EMs) |
Cmax: Maximum plasma concentration, Tmax: Time to reach Cmax, AUC: Area under the plasma concentration-time curve. EMs: Extensive Metabolizers. Data compiled from multiple sources.[5][9]
Table 2: Pharmacokinetic Parameters of Clopidogrel Carboxylic Acid (Inactive Metabolite)
| Dose | Cmax (µg/mL) | Tmax (h) | t½ (h) |
| 75 mg | ~3 | ~1 | ~7.2 - 7.6 |
| 600 mg | 24.49 ± 11.64 | 2.02 ± 1.52 | 4.29 ± 2.92 |
t½: Elimination half-life. Data compiled from multiple sources.[7][10]
Table 3: Pharmacokinetic Parameters of Clopidogrel Active Metabolite (H4 Isomer)
| Dose | Cmax (ng/mL) | Tmax (h) | AUCt (ng·h/mL) |
| 75 mg | 7.13 ± 6.32 | ~1 | 11.30 ± 9.58 |
| 300 mg | 60.8 ± 34.3 (EMs) | ~1 | - |
AUCt: Area under the plasma concentration-time curve from time zero to the last measurable concentration. EMs: Extensive Metabolizers. Data compiled from multiple sources.[2][5][9]
Experimental Protocols
4.1. Bioanalytical Method for Quantification
A validated liquid chromatography with tandem mass spectrometry (LC-MS/MS) method is the standard for the simultaneous quantification of clopidogrel and its metabolites in human plasma.[11][12]
-
Sample Preparation: Due to the instability of the active thiol metabolite, plasma samples require immediate stabilization, often achieved by derivatization with agents like 2-bromo-3'-methoxyacetophenone.[2][5] Following stabilization, analytes are typically extracted from the plasma matrix using protein precipitation with acetonitrile or liquid-liquid extraction with a solvent such as diethyl ether.[13][14]
-
Internal Standard: A stable isotope-labeled internal standard, such as "this compound," is added to the samples before extraction. This is crucial to correct for variability in extraction recovery and matrix effects during ionization, ensuring high accuracy and precision.
-
Chromatographic Separation: Separation is commonly performed on a reverse-phase C8 or C18 column with a gradient or isocratic elution using a mobile phase consisting of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like formic acid to improve peak shape and ionization efficiency.[13][14]
-
Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for each analyte and the internal standard are monitored for high selectivity and sensitivity.[12][13]
4.2. Clinical Pharmacokinetic Study Protocol
A typical pharmacokinetic study of clopidogrel in healthy human subjects would follow this protocol:
-
Study Design: An open-label, single-dose, crossover, or parallel-group study design is often employed.
-
Subjects: A cohort of healthy adult volunteers who have provided informed consent. Subjects are typically screened to ensure they are not poor metabolizers of CYP2C19, or they are stratified by genotype.
-
Drug Administration: A single oral dose of clopidogrel (e.g., 75 mg or a 300 mg loading dose) is administered after an overnight fast.[7]
-
Blood Sampling: Venous blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and a stabilizer for the active metabolite at predefined time points before and after dosing (e.g., pre-dose, and at 0.5, 1, 2, 3, 4, 6, 12, and 24 hours post-dose).[5] Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Pharmacokinetic Analysis: Plasma concentration-time data for clopidogrel and its metabolites are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.[10]
Visualizations
5.1. Clopidogrel Metabolism Pathway
5.2. Experimental Workflow for a Clopidogrel Pharmacokinetic Study
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Clopidogrel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. Pharmacokinetics of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. novapublishers.com [novapublishers.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. researchgate.net [researchgate.net]
- 11. Clinical pharmacokinetics of clopidogrel and its metabolites in patients with cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The validation of a bioanalytical method for the determination of clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Technical Guide to Clopidogrel Metabolite Analysis Using "Clopidogrel-MP endo derivative-13C,d3"
This technical guide provides an in-depth overview of the analytical methodologies for the quantification of clopidogrel's active metabolite in biological matrices. It is intended for researchers, scientists, and professionals in the field of drug development and metabolism. This document outlines the metabolic activation of clopidogrel, the mechanism of action of its active metabolite, and detailed protocols for its analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a focus on the use of the stable isotope-labeled internal standard, "Clopidogrel-MP endo derivative-13C,d3".
Introduction to Clopidogrel Metabolism and Mechanism of Action
Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to exert its antiplatelet effect.[1][2] Initially, clopidogrel is oxidized to 2-oxo-clopidogrel, a reaction primarily catalyzed by cytochrome P450 enzymes, including CYP2C19, CYP1A2, and CYP2B6.[1][2] Subsequently, 2-oxo-clopidogrel is further metabolized to the active thiol metabolite.[1][2] This active metabolite is highly reactive and unstable, readily forming disulfide bonds with plasma proteins and other endogenous molecules.[3]
The therapeutic effect of clopidogrel is mediated by the irreversible binding of its active thiol metabolite to the P2Y12 receptor on the surface of platelets.[4][5] The P2Y12 receptor is a G protein-coupled receptor that, upon activation by adenosine diphosphate (ADP), initiates a signaling cascade leading to platelet activation and aggregation.[4][6] By binding to the P2Y12 receptor, the active metabolite of clopidogrel blocks ADP-induced platelet activation, thereby inhibiting platelet aggregation.[5][6]
Due to the inherent instability of the active thiol metabolite, its quantitative analysis in biological samples presents a significant challenge. To overcome this, a derivatization step is employed to stabilize the metabolite prior to analysis. A common derivatizing agent is 2-bromo-3'-methoxyacetophenone (MPB), which reacts with the thiol group to form a stable derivative, often referred to as clopidogrel active metabolite derivative (CAMD).[3][7] For accurate quantification using LC-MS/MS, a stable isotope-labeled internal standard is essential. "this compound" serves as an ideal internal standard for the analysis of the MPB-derivatized active metabolite.
Experimental Protocols
Sample Preparation: Stabilization and Extraction of the Active Metabolite
The following protocol outlines the steps for the stabilization and extraction of the clopidogrel active metabolite from human plasma.
Materials:
-
Human plasma collected in EDTA tubes
-
2-bromo-3'-methoxyacetophenone (MPB) solution (500 mmol/L in acetonitrile)
-
"this compound" internal standard (IS) working solution
-
Methyl tert-butyl ether (MTBE)
-
Acetonitrile
-
Formic acid
-
Water, HPLC grade
Protocol:
-
Immediately after blood collection into an EDTA tube, add 30 µL of 500 mmol/L MPB solution per 3 mL of whole blood to stabilize the active thiol metabolite.[3]
-
Centrifuge the blood sample at 16,000 x g for 10 minutes to separate the plasma.[3]
-
Store the resulting plasma at -80°C until analysis.[1]
-
For analysis, thaw the plasma samples.
-
To a 1.5 mL microcentrifuge tube, add 200 µL of plasma.
-
Spike the plasma with the "this compound" internal standard solution.
-
Add 1 mL of MTBE for liquid-liquid extraction.[3]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 12,000 rpm for 10 minutes.
-
Transfer the upper organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in 100 µL of the mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
Instrumentation:
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
LC Parameters:
| Parameter | Value |
|---|---|
| Column | C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.5 µm)[8] |
| Mobile Phase A | 0.1% Formic acid in water[3] |
| Mobile Phase B | Acetonitrile[3] |
| Gradient | Isocratic or gradient elution can be optimized. A typical starting point is 65:35 (Mobile Phase B: Mobile Phase A)[8] |
| Flow Rate | 0.35 mL/min[8] |
| Column Temperature | 45°C[8] |
| Injection Volume | 5-20 µL |
MS/MS Parameters: The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM).
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| CAMD (MPB-derivatized active metabolite) | 504.0 | 354.0 | 27 | 19 |
| This compound (IS) | 511.1 (projected) | 358.0 (projected) | To be optimized | To be optimized |
Note: The precursor and product ions for "this compound" are projected based on the structure of the derivatized active metabolite and the labeling pattern. The exact m/z values and optimal cone voltage and collision energy should be determined experimentally.
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the LC-MS/MS analysis of the clopidogrel active metabolite derivative.
Table 1: Calibration Curve and Linearity [3]
| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |
|---|
| CAMD | 0.5 - 100 | > 0.99 |
Table 2: Precision and Accuracy [1]
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
|---|---|---|---|---|
| Low QC | 1.0 | < 6% | < 6% | < 12% |
| Medium QC | 40 | < 6% | < 6% | < 12% |
| High QC | 80 | < 6% | < 6% | < 12% |
Table 3: Chromatographic Parameters [3]
| Compound | Retention Time (min) |
|---|---|
| CAMD | 3.59 |
| Clopidogrel | 4.78 |
| 2-oxo-clopidogrel | 3.79 |
Visualizations
Clopidogrel Metabolic Activation and Derivatization Workflow
Caption: Workflow of clopidogrel metabolism and sample preparation for analysis.
P2Y12 Receptor Signaling Pathway Inhibition by Clopidogrel's Active Metabolite
Caption: Inhibition of the P2Y12 signaling pathway by the active metabolite of clopidogrel.
References
- 1. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Influence of genetic polymorphisms in P2Y12 receptor signaling pathway on antiplatelet response to clopidogrel in coronary heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. pnas.org [pnas.org]
- 6. Influence of genetic polymorphisms in P2Y12 receptor signaling pathway on antiplatelet response to clopidogrel in coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Discovery and Development of Clopidogrel Stable Isotope Standards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and application of stable isotope-labeled (SIL) internal standards for the quantitative analysis of the antiplatelet agent, clopidogrel. Clopidogrel, a prodrug, undergoes extensive metabolism to form both an inactive carboxylic acid metabolite and a highly labile active thiol metabolite. The use of SIL internal standards, particularly deuterium-labeled analogs such as clopidogrel-d4, is crucial for accurate bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide details the metabolic pathways of clopidogrel, offers insights into the rationale and methods for the synthesis of its stable isotope standards, and provides comprehensive experimental protocols for their use in quantitative analysis. Data on the characterization and stability of these standards are also presented.
Introduction: The Need for Stable Isotope Standards in Clopidogrel Analysis
Clopidogrel is a thienopyridine derivative that irreversibly inhibits the P2Y12 adenosine diphosphate (ADP) receptor on platelets, thereby preventing platelet aggregation.[1] As a prodrug, it requires hepatic metabolism to exert its therapeutic effect. The bioactivation of clopidogrel is a two-step process, while a majority of the parent drug is hydrolyzed to an inactive carboxylic acid metabolite. The complex metabolism and the low plasma concentrations of the parent drug and its active metabolite necessitate highly sensitive and specific analytical methods for pharmacokinetic and bioequivalence studies.
Stable isotope-labeled internal standards are the gold standard for quantitative LC-MS/MS analysis.[2] These standards, being chemically identical to the analyte, co-elute and experience similar ionization effects, thus compensating for matrix effects and variations in sample processing. This guide focuses on the development and use of deuterium-labeled clopidogrel standards, which have become indispensable tools in clopidogrel research and development.
Metabolic Pathways of Clopidogrel
Understanding the metabolic fate of clopidogrel is essential for the design and application of stable isotope standards. The metabolism of clopidogrel proceeds along two main pathways:
-
Hydrolysis: Approximately 85% of an oral dose of clopidogrel is rapidly hydrolyzed by carboxylesterases (mainly CES1) in the liver to form an inactive carboxylic acid derivative (clopidogrel carboxylic acid).
-
Bioactivation: The remaining 15% of the dose is metabolized by cytochrome P450 (CYP) enzymes in a two-step oxidative process to form the active thiol metabolite. The first step involves the formation of 2-oxo-clopidogrel, which is then further oxidized to the active metabolite. Several CYP isoenzymes are involved, including CYP2C19, CYP3A4, CYP1A2, and CYP2B6.
The active thiol metabolite is highly reactive and unstable, readily forming disulfide bridges with endogenous thiols. Therefore, for analytical purposes, it is often stabilized by derivatization with an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (MBP).
References
An In-depth Technical Guide to Isotopic Labeling in Drug Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the principles, applications, and methodologies of isotopic labeling in drug metabolism studies. By leveraging stable and radioactive isotopes, researchers can meticulously trace the metabolic fate of drug candidates, yielding critical data for safety, efficacy, and regulatory submission. This guide delves into the core techniques, data interpretation, and experimental design considerations essential for professionals in drug development.
Core Principles of Isotopic Labeling in Drug Metabolism
Isotopic labeling is a powerful technique that involves the incorporation of an isotope into a drug molecule to trace its journey through a biological system.[1] This allows for the differentiation of the drug and its metabolites from endogenous molecules, facilitating their detection and quantification.[2] There are two primary types of isotopes used in these studies:
-
Stable Isotopes: These are non-radioactive isotopes, such as deuterium (²H), carbon-13 (¹³C), and nitrogen-15 (¹⁵N), that can be detected by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy due to their mass difference from the more abundant isotopes.[3]
-
Radioactive Isotopes (Radiolabels): These isotopes, such as tritium (³H) and carbon-14 (¹⁴C), undergo radioactive decay, emitting radiation that can be detected and quantified.[4] Radiolabeling is a highly sensitive technique frequently employed in absorption, distribution, metabolism, and excretion (ADME) studies.
The choice between stable and radioactive isotopes depends on the specific research question, the analytical capabilities, and safety considerations.
Key Applications in Drug Metabolism
Isotopic labeling is integral to various stages of drug discovery and development, providing invaluable insights into a drug's pharmacokinetic and pharmacodynamic properties.
Absorption, Distribution, Metabolism, and Excretion (ADME) Studies
Human ADME studies, often conducted with ¹⁴C-labeled compounds, are a cornerstone of clinical drug development. These studies provide a complete picture of the drug's disposition in the body, including the routes and rates of excretion and the metabolic pathways.[3][4]
Metabolite Identification and Profiling
By using isotopically labeled parent drugs, metabolites can be readily distinguished from the complex background of biological matrices in analytical readouts. This is particularly useful in identifying novel or unexpected metabolic pathways.
Elucidation of Metabolic Pathways
Isotopic labeling is instrumental in deciphering complex metabolic pathways, such as those mediated by cytochrome P450 (CYP) enzymes. By strategically placing isotopes on a drug molecule, researchers can pinpoint the sites of metabolic attack and understand the sequence of enzymatic reactions.
Pharmacokinetic and Bioavailability Studies
Deuterium labeling, in particular, has emerged as a valuable tool to modulate the pharmacokinetic properties of drugs. The "deuterium kinetic isotope effect" can slow down metabolism at specific sites, potentially leading to improved drug exposure and a more favorable dosing regimen.[5][6]
Quantitative Data Presentation
Clear and structured presentation of quantitative data is crucial for the interpretation and comparison of results from isotopic labeling studies.
Comparative Pharmacokinetics of Deuterated vs. Non-Deuterated Drugs
The following tables summarize key pharmacokinetic parameters from preclinical studies comparing a parent drug to its deuterated analog.
Table 1: Comparative Pharmacokinetics of Apalutamide and its N-trideuteromethyl Deuterated Analog in Mice
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Apalutamide | 10 | 1230 ± 210 | 9870 ± 1560 |
| Deuterated Apalutamide | 10 | 1890 ± 320 | 16540 ± 2890 |
Data adapted from a preclinical study in mice.[7]
Table 2: Comparative Pharmacokinetics of Apalutamide and its N-trideuteromethyl Deuterated Analog in Rats
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) |
| Apalutamide | 10 | 1560 ± 280 | 14320 ± 2540 |
| Deuterated Apalutamide | 10 | 2810 ± 450 | 27890 ± 4670 |
Data adapted from a preclinical study in rats.[7]
Summary of a Human ¹⁴C ADME Study
The following table presents a summary of the recovery and metabolite distribution from a human ADME study of ¹⁴C-labeled niraparib.
Table 3: Mass Balance and Metabolite Distribution of ¹⁴C-Niraparib in Humans
| Matrix | % of Administered Radioactivity | Major Components (% of Radioactivity in Matrix) |
| Urine | 47.5% | Niraparib, M1 (amide hydrolyzed), M1-glucuronide |
| Feces | 38.8% | Niraparib, M1, M1-glucuronide |
| Plasma | (AUC₀₋₁₆₈h) | Niraparib, M1 |
Mean total radioactivity recovered over 504 hours was 86.3%.[3][4]
Experimental Protocols
This section provides detailed methodologies for key experiments involving isotopic labeling in drug metabolism studies.
Protocol for a Human ¹⁴C ADME Study
Objective: To determine the absorption, metabolism, and excretion of a drug candidate following a single oral dose of the ¹⁴C-labeled compound.
Methodology:
-
Radiolabel Synthesis: Synthesize the drug candidate with a ¹⁴C label at a metabolically stable position.
-
Dosing: Administer a single oral dose of the ¹⁴C-labeled drug (typically 100 µCi) to healthy volunteers or patients.[3]
-
Sample Collection: Collect blood, urine, and feces samples at predetermined time points over a period of up to 21 days.[3]
-
Sample Analysis:
-
Total Radioactivity Measurement: Determine the total radioactivity in all samples using liquid scintillation counting (LSC).
-
Metabolite Profiling: Separate and quantify the parent drug and its metabolites in plasma, urine, and feces using liquid chromatography with tandem mass spectrometry (LC-MS/MS) coupled with off-line LSC.[3]
-
Metabolite Identification: Elucidate the structures of the major metabolites using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.
-
-
Data Analysis:
-
Calculate the mass balance by determining the cumulative excretion of radioactivity in urine and feces.
-
Determine the pharmacokinetic parameters of the parent drug and total radioactivity.
-
Quantify the exposure of major metabolites relative to the parent drug.
-
Protocol for In Vitro Metabolic Stability Assay with Deuterated Compounds
Objective: To compare the metabolic stability of a drug and its deuterated analog in human liver microsomes.
Methodology:
-
Incubation: Incubate the test compounds (deuterated and non-deuterated) with human liver microsomes and NADPH at 37°C.
-
Time-Course Sampling: Collect aliquots from the incubation mixture at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Sample Preparation: Quench the reaction with a cold organic solvent (e.g., acetonitrile) and centrifuge to precipitate proteins.
-
LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Data Analysis:
Protocol for NMR Analysis of Isotopically Labeled Metabolites
Objective: To identify and quantify metabolites in a biological sample using NMR spectroscopy following administration of a ¹³C-labeled drug.
Methodology:
-
Sample Preparation:
-
Extract metabolites from the biological matrix (e.g., urine, plasma) using a suitable solvent system (e.g., methanol/chloroform/water).
-
Lyophilize the extract and reconstitute it in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard.
-
-
NMR Data Acquisition:
-
Acquire one-dimensional (1D) ¹H NMR and ¹³C NMR spectra.
-
Acquire two-dimensional (2D) NMR spectra, such as ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence), to resolve overlapping signals and establish connectivities between protons and carbons.[9]
-
-
Data Processing:
-
Process the NMR data using appropriate software (e.g., NMRPipe). This includes Fourier transformation, phasing, and baseline correction.[9]
-
-
Metabolite Identification and Quantification:
-
Identify metabolites by comparing the chemical shifts and coupling constants from the 1D and 2D NMR spectra with those of reference compounds in databases (e.g., HMDB, BMRB).
-
Quantify the identified metabolites by integrating the corresponding signals in the ¹H NMR spectrum relative to the internal standard.
-
Visualization of Pathways and Workflows
Visualizing complex biological processes and experimental designs is crucial for clear communication and understanding. The following diagrams are generated using the Graphviz DOT language.
Experimental Workflows
References
- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Stable-isotope dilution LC–MS for quantitative biomarker analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human mass balance study and metabolite profiling of 14C-niraparib, a novel poly(ADP-Ribose) polymerase (PARP)-1 and PARP-2 inhibitor, in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. NMR Metabolomics Protocols for Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Investigation of "Clopidogrel-MP endo derivative-13C,d3" in Plasma: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary investigation of "Clopidogrel-MP endo derivative-13C,d3" in plasma. It is designed to furnish researchers, scientists, and drug development professionals with in-depth methodologies, quantitative data summaries, and visual representations of the critical pathways involved in the analysis and mechanism of action of clopidogrel and its derivatives.
Introduction
Clopidogrel is an antiplatelet prodrug that requires metabolic activation to exert its therapeutic effect. A significant portion, around 85%, of an administered dose is hydrolyzed by esterases into an inactive carboxylic acid metabolite. The remaining portion is metabolized in two steps by cytochrome P450 (CYP) enzymes to form an active thiol metabolite.[1][2][3] This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet activation and aggregation.[2][4][5]
Given the complexity of clopidogrel's metabolic pathway and the importance of accurately quantifying its metabolites in pharmacokinetic and pharmacodynamic studies, stable isotope-labeled internal standards are crucial. "this compound" serves as such an internal standard for the bioanalysis of clopidogrel's active metabolite derivative in plasma, ensuring accuracy and precision in quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Experimental Protocols
The following sections detail the typical experimental methodologies for the analysis of clopidogrel and its metabolites in plasma, utilizing a stable isotope-labeled internal standard like "this compound".
Sample Preparation
The accurate quantification of clopidogrel's active metabolite in plasma is challenging due to its instability. Therefore, immediate stabilization is required upon blood collection.
Protocol for Stabilization and Extraction:
-
Blood Collection: Collect whole blood samples in tubes containing an anticoagulant (e.g., K2EDTA).
-
Stabilization: Immediately after collection, add a derivatizing agent such as 2-bromo-3'-methoxyacetophenone (MPB) to the blood sample to stabilize the reactive thiol group of the active metabolite.
-
Plasma Separation: Centrifuge the stabilized blood sample to separate the plasma.
-
Protein Precipitation: To the plasma sample, add a protein precipitating agent like acetonitrile. This step removes larger protein molecules that can interfere with the analysis.
-
Supernatant Collection: After centrifugation, collect the supernatant containing the analyte and the internal standard.
-
Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
LC-MS/MS is the preferred method for the quantification of clopidogrel and its metabolites due to its high sensitivity and selectivity.
Typical LC-MS/MS Parameters:
| Parameter | Typical Value/Condition |
| Chromatographic Column | C18 or C8 reverse-phase column |
| Mobile Phase | A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol) |
| Flow Rate | 0.2 - 0.6 mL/min |
| Injection Volume | 5 - 20 µL |
| Ionization Source | Electrospray Ionization (ESI) in positive ion mode |
| Mass Spectrometer | Triple quadrupole |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transitions | Specific precursor-to-product ion transitions for the derivatized active metabolite and the labeled internal standard are monitored. |
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from validated bioanalytical methods for clopidogrel and its active metabolite in human plasma.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Derivatized Clopidogrel Active Metabolite | 0.1 - 100 | > 0.99 |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| Derivatized Clopidogrel Active Metabolite | Low QC | < 15% | < 15% | ± 15% |
| Mid QC | < 15% | < 15% | ± 15% | |
| High QC | < 15% | < 15% | ± 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the preliminary investigation of "this compound" in plasma.
Clopidogrel Metabolic Activation Pathway
This diagram outlines the metabolic conversion of clopidogrel into its active form.
Clopidogrel Signaling Pathway
The following diagram illustrates the mechanism of action of clopidogrel's active metabolite on the P2Y12 receptor signaling pathway in platelets.
References
- 1. Metabolic activation of clopidogrel: in vitro data provide conflicting evidence for the contributions of CYP2C19 and PON1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ClinPGx [clinpgx.org]
- 5. tandfonline.com [tandfonline.com]
"Clopidogrel-MP endo derivative-13C,d3" certificate of analysis
Disclaimer: A specific Certificate of Analysis for "Clopidogrel-MP endo derivative-13C,d3" was not publicly available at the time of this writing. This technical guide has been compiled from publicly available data from chemical suppliers and established scientific literature regarding the quality control and analysis of isotopically labeled internal standards and related clopidogrel compounds.
This document provides a comprehensive overview of the technical specifications, analytical methodologies, and quality control workflows relevant to the isotopically labeled internal standard, this compound. It is intended for researchers, scientists, and drug development professionals utilizing this standard in quantitative bioanalysis.
Compound Information
This compound is a stable, isotopically labeled version of a derivative of a clopidogrel metabolite. It is primarily used as an internal standard in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the accurate determination of the corresponding unlabeled analyte in biological matrices. The incorporation of one carbon-13 atom and three deuterium atoms provides a distinct mass shift, allowing for its differentiation from the native compound while maintaining nearly identical chemical and physical properties.
Quantitative Data
The following tables summarize the key chemical and physical properties of this compound as collated from various sources.
Table 1: General Properties
| Property | Value |
| Chemical Name | rac-Clopidogrel-MP Endo Derivative-13C,d3 |
| Molecular Formula | C₂₄¹³CH₂₃D₃ClNO₆S |
| Molecular Weight | Approximately 508.01 g/mol |
| CAS Number | 1346597-76-9 |
| Unlabeled CAS Number | 1346598-12-6 |
Table 2: Typical Quality Control Specifications
While a specific Certificate of Analysis was not found, the following are typical specifications for a high-quality isotopically labeled internal standard.
| Parameter | Typical Specification | Analytical Method |
| Chemical Purity | ≥ 98% | HPLC, LC-MS |
| Isotopic Purity | ≥ 99 atom % ¹³C; ≥ 98 atom % D | Mass Spectrometry |
| Identity Confirmation | Conforms to structure | ¹H NMR, ¹³C NMR, Mass Spectrometry |
| Residual Solvents | To be reported | GC-HS |
| Water Content | To be reported | Karl Fischer Titration |
Experimental Protocols
The following are representative experimental protocols for the quality control analysis of this compound, based on established methods for clopidogrel and its derivatives, as well as general practices for isotopically labeled standards.
3.1. Identity Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the compound.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 5-10 mg of the standard in a suitable deuterated solvent (e.g., Chloroform-d, DMSO-d₆).
-
¹H NMR Protocol:
-
Acquire a one-dimensional proton NMR spectrum.
-
Parameters: 16-32 scans, relaxation delay of 1-2 seconds.
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. The resulting spectrum should be consistent with the expected proton signals of the clopidogrel derivative structure, taking into account the deuterium labeling which will result in the absence of a signal at the labeled position.
-
-
¹³C NMR Protocol:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Parameters: Proton-decoupled, sufficient number of scans for adequate signal-to-noise ratio.
-
Data Processing: Apply Fourier transform and baseline correction. The spectrum should show the expected number of carbon signals, with the ¹³C-labeled carbon appearing as a prominent signal.
-
3.2. Chemical Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the chemical purity of the compound by separating it from any impurities.
-
Instrumentation: HPLC system with a UV or PDA detector.
-
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A time-gradient elution program suitable for separating clopidogrel-related compounds.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 220 nm.
-
-
Sample Preparation: Prepare a solution of the standard in the mobile phase or a suitable solvent at a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total peak area.
3.3. Isotopic Purity and Identity Confirmation by Mass Spectrometry (MS)
-
Objective: To confirm the molecular weight and determine the isotopic enrichment of the labeled standard.
-
Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Preparation: Prepare a dilute solution of the standard in a suitable solvent (e.g., methanol or acetonitrile).
-
Protocol:
-
Infuse the sample directly into the mass spectrometer or inject it via an LC system.
-
Acquire the mass spectrum in positive ion mode.
-
Data Analysis:
-
Confirm the presence of the molecular ion corresponding to the ¹³C and D₃ labeled compound (M+H)⁺.
-
Analyze the isotopic distribution of the molecular ion peak to determine the percentage of the desired labeled species relative to unlabeled and partially labeled species.
-
-
Mandatory Visualizations
4.1. Logical Workflow for Quality Control of an Isotopically Labeled Internal Standard
The following diagram illustrates a typical quality control workflow for ensuring the identity, purity, and isotopic enrichment of a stable isotope-labeled internal standard like this compound.
Methodological & Application
Quantitative Analysis of Clopidogrel's Active Metabolite in Human Plasma Using LC-MS/MS with a Stable Isotope-Labeled Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of the active thiol metabolite of Clopidogrel in human plasma. Due to the inherent instability of the thiol metabolite, a derivatization step using 2-bromo-3'-methoxyacetophenone (MPB) is employed to form a stable derivative (CAMD). For accurate quantification, a stable isotope-labeled internal standard, "Clopidogrel-MP endo derivative-13C,d3," is utilized. This protocol outlines the complete workflow, including sample preparation, derivatization, LC-MS/MS parameters, and data analysis, providing a reliable method for pharmacokinetic and drug metabolism studies.
Introduction
Clopidogrel is a widely prescribed antiplatelet prodrug that requires a two-step metabolic activation by cytochrome P450 enzymes to form its active thiol metabolite. This active metabolite irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation. The quantification of the active metabolite is crucial for understanding the drug's efficacy and for pharmacokinetic studies. However, the high reactivity and instability of the thiol group present a significant analytical challenge. To overcome this, the active metabolite is stabilized by derivatization with MPB immediately after sample collection. This method employs a stable isotope-labeled internal standard of the derivatized analyte to ensure high accuracy and precision by correcting for matrix effects and variations in sample processing.
Experimental Protocols
Sample Preparation and Derivatization
Materials:
-
Human plasma (collected in K2EDTA tubes)
-
Clopidogrel Active Metabolite-MPB derivative (CAMD) reference standard
-
This compound (Internal Standard, IS)
-
2-bromo-3'-methoxyacetophenone (MPB) solution (500 mM in acetonitrile)
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
Procedure:
-
Blood Collection: Collect whole blood in K2EDTA tubes pre-treated with 30 µL of 500 mM MPB solution to immediately derivatize the active metabolite.
-
Plasma Separation: Centrifuge the blood samples at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Protein Precipitation: To a 100 µL aliquot of plasma in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard (this compound).
-
Vortexing and Centrifugation: Vortex the mixture for 1 minute to precipitate proteins. Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for LC-MS/MS analysis.
Liquid Chromatography
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
LC Parameters:
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temp. | 40°C |
| Gradient | As required to achieve separation |
Mass Spectrometry
Instrumentation:
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
MS/MS Parameters:
| Parameter | Value |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temp. | 120°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 370°C |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| CAMD | 504.0 | 354.0 |
| IS (this compound) | 508.0 | 358.0 |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 0.5 - 250 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (%RE) | Within ±15% |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL |
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of derivatized Clopidogrel active metabolite.
Caption: Metabolic activation pathway of Clopidogrel and derivatization of its active metabolite.
Application Notes: Quantification of Clopidogrel's Active Metabolite in Human Plasma using a Stable Isotope-Labeled Internal Standard
Introduction
Clopidogrel is a prodrug that is widely prescribed as an antiplatelet agent to prevent thrombotic events. Its therapeutic efficacy is dependent on its conversion to a highly reactive and unstable active thiol metabolite. This active metabolite irreversibly binds to the P2Y12 receptor on platelets, inhibiting their activation and aggregation. Due to the inherent instability of the active metabolite, accurate quantification in biological matrices like human plasma presents a significant bioanalytical challenge. Immediate derivatization upon blood collection is essential to form a stable derivative for reliable measurement.
These application notes describe a robust and sensitive LC-MS/MS method for the quantification of the derivatized active metabolite of clopidogrel in human plasma. The method utilizes "Clopidogrel-MP endo derivative-13C,d3" as a stable isotope-labeled internal standard to ensure high accuracy and precision.
Experimental Workflow
The overall experimental workflow for the quantification of the clopidogrel active metabolite is depicted below.
Quantitative analysis of clopidogrel active metabolite using "Clopidogrel-MP endo derivative-13C,d3"
Introduction
Clopidogrel is a prodrug that requires hepatic metabolism to its active thiol metabolite to exert its antiplatelet effect.[1][2] The quantitative analysis of this active metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. However, the inherent instability of the thiol group presents a significant analytical challenge, necessitating a stabilization step immediately after sample collection.[3][4][5] This document provides a detailed protocol for the quantitative analysis of clopidogrel's active metabolite in human plasma using a robust LC-MS/MS method. The protocol incorporates a derivatization step to stabilize the active metabolite and utilizes a stable isotope-labeled internal standard, "Clopidogrel-MP endo derivative-13C,d3," to ensure high accuracy and precision.[6]
Metabolic Pathway of Clopidogrel
Clopidogrel undergoes a two-step metabolic process in the liver to form its active metabolite. A significant portion of the parent drug is hydrolyzed by carboxylesterases to an inactive carboxylic acid metabolite. The remaining portion is metabolized by cytochrome P450 enzymes to an intermediate, 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite.[7][8][9]
Experimental Protocols
Blood Collection and Stabilization
Due to the rapid degradation of the active metabolite in plasma, immediate stabilization upon blood collection is critical.[5]
-
Anticoagulant: Collect whole blood in tubes containing K2EDTA.
-
Stabilizing Agent: Immediately after collection, add a solution of a derivatizing agent such as 2-bromo-3'-methoxyacetophenone (MPB) or 3-methoxyphenacyl bromide (MPBr) to the blood sample.[5][10] For example, add 25 µL of 500 mM MPB in acetonitrile to 3-4 mL of blood.[5]
-
Sample Processing: Gently mix the sample and centrifuge within 30 minutes to separate the plasma.
-
Storage: Store the plasma samples at -80°C until analysis. The derivatized metabolite has been shown to be stable under these conditions for at least four months.[3][4]
Sample Preparation
This protocol utilizes protein precipitation for the extraction of the derivatized active metabolite and the internal standard from plasma.
-
Thaw: Thaw the plasma samples at room temperature.
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add 10 µL of the internal standard working solution ("this compound") to each sample, except for the blank matrix samples.
-
Protein Precipitation: Add 300 µL of acetonitrile to precipitate the plasma proteins.[11]
-
Vortex and Centrifuge: Vortex the tubes for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.
LC-MS/MS Conditions
The following are typical Liquid Chromatography and Mass Spectrometry conditions for the analysis of the derivatized clopidogrel active metabolite.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 or C8 reverse-phase column (e.g., 2.1 x 50 mm, <2 µm)[10][11] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 - 0.6 mL/min |
| Gradient | A suitable gradient to separate the analyte from matrix components |
| Injection Volume | 5 - 10 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Note: The specific MRM transitions for the derivatized active metabolite and "this compound" need to be optimized on the specific mass spectrometer being used.
Quantitative Data Summary
The following tables summarize typical validation parameters for the quantitative analysis of clopidogrel's active metabolite.
Table 1: Calibration Curve and Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |
| Derivatized Active Metabolite | 0.5 - 250[3][4] | > 0.99 |
| Derivatized Active Metabolite | 1 - 150[11] | > 0.99 |
| Derivatized Active Metabolite | 0.1 - 150[10] | > 0.99 |
Table 2: Precision and Accuracy
| Concentration Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE or %DEV) |
| Low QC | < 15% | < 15% | ± 15% |
| Mid QC | < 15% | < 15% | ± 15% |
| High QC | < 15% | < 15% | ± 15% |
Data synthesized from multiple sources indicating typical acceptance criteria for bioanalytical method validation. Specific reported values include intra- and inter-day precision below 17% and accuracy between 1.7% and 7.5%.[11] Another study reported accuracy within 12% relative error and precision within 6% coefficient of variation.[3][4]
Table 3: Recovery
| Analyte | Concentration Level | Recovery (%) |
| Derivatized Active Metabolite | Low | 85 - 105[3][4] |
| Derivatized Active Metabolite | Mid | 85 - 105[3][4] |
| Derivatized Active Metabolite | High | 85 - 105[3][4] |
Conclusion
The protocol outlined in these application notes provides a robust and reliable method for the quantitative analysis of the unstable active metabolite of clopidogrel in human plasma. The key to a successful analysis is the immediate stabilization of the thiol metabolite in whole blood using a derivatizing agent. The use of a stable isotope-labeled internal standard, such as "this compound," coupled with LC-MS/MS, ensures high selectivity, accuracy, and precision, making this method suitable for regulated bioanalysis in clinical and research settings.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Sample Preparation of Clopidogrel's Active Metabolite Derivative
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the sample preparation of the active metabolite of clopidogrel, stabilized via derivatization, for quantitative analysis in biological matrices. The use of a stable isotope-labeled internal standard, such as "Clopidogrel-MP endo derivative-13C,d3," is critical for accurate and precise quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The active metabolite of clopidogrel contains a reactive thiol group, making it unstable in biological samples. To ensure accurate measurement, a derivatization step is employed immediately after sample collection to stabilize the metabolite. A common derivatizing agent is 2-bromo-3'-methoxyacetophenone (MPB), which reacts with the thiol group to form a stable thioether derivative, often referred to as CAMD (Clopidogrel Active Metabolite Derivative) or MP-AM. The internal standard, "this compound," is an isotopically labeled analog of this derivative.
Clopidogrel Metabolism and Active Metabolite Derivatization
Clopidogrel is a prodrug that undergoes a two-step metabolic process in the liver to form its active thiol metabolite. This active metabolite is responsible for the drug's antiplatelet activity. A significant portion of clopidogrel is also hydrolyzed to an inactive carboxylic acid metabolite. Due to the instability of the active thiol metabolite, derivatization with MPB is a crucial step for its quantification in plasma.[1][2][3][4]
Quantitative Data Summary
The following table summarizes quantitative data from various studies employing sample preparation techniques for the derivatized active metabolite of clopidogrel.
| Parameter | Protein Precipitation (PPT) | Solid-Phase Extraction (SPE) | Liquid-Liquid Extraction (LLE) |
| Analyte | Clopidogrel & CAMD | Derivatized Active Metabolite (MP-AM) | Clopidogrel, 2-Oxo-CLP, CAMD |
| Internal Standard | Ticlopidine | Analog of derivatized AM | Not specified for CAMD |
| Linearity Range | 0.1–150 ng/mL (CAMD) | 0.5–250 ng/mL | 0.5–100 ng/mL (CAMD) |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL (CAMD)[5][6] | 0.5 ng/mL[1][7] | 0.5 ng/mL (CAMD)[8][9] |
| Accuracy (%DEV or %RE) | < ±12%[5][6] | Within 12%[1][7] | Within operating criteria[8][9] |
| Precision (%CV or %RSD) | < ±6%[5][6] | < 6%[1][7] | Within operating criteria[8][9] |
| Recovery | Not explicitly stated | 85% to 105%[1][7] | Acceptable (CV within ±20%) |
| Matrix Effect | Not significant | 102% to 121%[1][7] | Not significant |
Experimental Protocols
Below are detailed protocols for the most common sample preparation techniques for the analysis of the derivatized active metabolite of clopidogrel. "this compound" should be used as the internal standard.
Protocol 1: Protein Precipitation (PPT)
This method is rapid and straightforward, suitable for high-throughput analysis.
Materials:
-
Human plasma (stabilized with MPB upon collection)
-
Acetonitrile (ACN), ice-cold
-
Internal Standard (IS) solution ("this compound" in ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Pipette 100 µL of MPB-stabilized plasma into a microcentrifuge tube.
-
Add 10 µL of the IS solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction (SPE)
SPE provides a cleaner extract compared to PPT, reducing matrix effects.
Materials:
-
Human plasma (stabilized with MPB upon collection)
-
Internal Standard (IS) solution ("this compound")
-
1% Formic acid in water
-
Methanol
-
50 mM Ammonium acetate
-
SPE cartridges (e.g., C2 or mixed-mode)
-
SPE manifold
-
Evaporation system
Procedure:
-
To 400 µL of MPB-stabilized plasma, add 40 µL of the IS solution.
-
Add 550 µL of 1% formic acid and mix.
-
Condition the SPE cartridge: Pass 300 µL of methanol, followed by 300 µL of purified water.
-
Load the sample: Apply the plasma mixture to the conditioned SPE cartridge.
-
Wash the cartridge:
-
Wash with 500 µL of 1% formic acid.
-
Wash with 500 µL of 50 mM ammonium acetate.
-
-
Elute the analytes: Elute with 150 µL of methanol, followed by 100 µL of 50 mM ammonium acetate into a clean collection tube.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 3: Liquid-Liquid Extraction (LLE)
LLE is a classic extraction technique that can offer high recovery and clean extracts.
Materials:
-
Human plasma (stabilized with MPB upon collection)
-
Internal Standard (IS) solution ("this compound")
-
0.05 M Hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
-
Vortex mixer
-
Centrifuge
-
Evaporation system
Procedure:
-
In a clean tube, combine 100 µL of MPB-stabilized plasma and 10 µL of the IS solution.
-
Add 100 µL of 0.05 M hydrochloric acid and vortex for 10 seconds.
-
Add 1.5 mL of MTBE and vortex for 3 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer 1.2 mL of the organic supernatant to a new tube.
-
Evaporate the supernatant to dryness under vacuum at 40°C.
-
Reconstitute the residue in 150 µL of the mobile phase.
-
Centrifuge at 16,000 g for 10 minutes.
-
Inject an aliquot of the clear supernatant into the LC-MS/MS system.[9]
References
- 1. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jbr-pub.org.cn [jbr-pub.org.cn]
- 5. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS [jbr-pub.org.cn]
- 9. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Clopidogrel-MP endo derivative-13C,d3 for Bioequivalence Studies of Clopidogrel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is an antiplatelet pro-drug that is widely prescribed to prevent thrombotic events. Its clinical efficacy relies on its conversion to an active thiol metabolite, which is highly unstable and readily forms disulfide bridges with endogenous thiols.[1] For accurate pharmacokinetic and bioequivalence assessment, precise quantification of this active metabolite in biological matrices is crucial. This necessitates a robust bioanalytical method that can stabilize the labile metabolite and ensure accurate measurement.
The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS), as it effectively compensates for variability during sample preparation and analysis. "Clopidogrel-MP endo derivative-13C,d3" is a stable isotope-labeled internal standard specifically designed for the quantification of the clopidogrel active metabolite. This internal standard is a derivative of the active metabolite, where the thiol group has been stabilized by reaction with 2-bromo-3'-methoxyacetophenone (MPB or BMAP).[1][2][3][4] The incorporation of carbon-13 and deuterium atoms allows for its differentiation from the endogenous analyte by mass spectrometry, while maintaining nearly identical physicochemical properties.
These application notes provide a comprehensive overview and detailed protocols for the use of "this compound" in bioequivalence studies of clopidogrel, focusing on the LC-MS/MS analytical methodology.
Clopidogrel Metabolism and Analyte Stabilization
Clopidogrel undergoes a two-step metabolic activation process in the liver to form its active thiol metabolite. A significant portion of the parent drug is also hydrolyzed to an inactive carboxylic acid derivative.[1] The active thiol metabolite is the pharmacologically active entity that irreversibly inhibits the P2Y12 receptor on platelets.
Due to the reactive nature of the thiol group, the active metabolite must be stabilized immediately upon blood collection to prevent its degradation and ensure accurate quantification.[1][4] This is achieved by derivatization with an alkylating agent, typically 2-bromo-3'-methoxyacetophenone (MPB), which forms a stable thioether derivative (Clopidogrel-MP derivative or CAMD).[1][2][4] The stable isotope-labeled internal standard, "this compound," is also a derivative formed in the same manner.
Figure 1: Metabolic activation of clopidogrel and stabilization of the active metabolite.
Bioanalytical Method: LC-MS/MS
Quantitative Data Summary
The following tables provide a summary of typical quantitative parameters for the LC-MS/MS analysis of the derivatized clopidogrel active metabolite and the use of its stable isotope-labeled internal standard.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Polarity |
| Derivatized Active Metabolite (CAMD) | 504.0 | 354.0 | Positive |
| This compound (IS) | 508.0 | 358.0 | Positive |
Note: The MRM transition for the internal standard is inferred based on the structure of the derivatized active metabolite and the labeling pattern. The precursor ion reflects the addition of one carbon-13 and three deuterium atoms. The fragmentation is expected to be similar to the unlabeled analyte.
Table 2: Representative Pharmacokinetic Parameters from a Clopidogrel Bioequivalence Study (75 mg single dose, fasting)
| Parameter | Test Formulation (Mean ± SD) | Reference Formulation (Mean ± SD) | 90% Confidence Interval |
| Cmax (pg/mL) | 1970.22 ± 1450.15 | 1756.52 ± 1230.48 | 97.3% - 127.7% |
| AUC0-t (pg*h/mL) | 3656.01 ± 1890.33 | 3771.51 ± 2010.76 | 93.2% - 116.5% |
| Tmax (h) | 1.16 ± 0.55 | 1.13 ± 0.60 | N/A |
Data compiled from a representative bioequivalence study.[7] Values may vary between studies.
Table 3: Bioanalytical Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Performance |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Lower Limit of Quantification (LLOQ) | S/N ≥ 10, Precision ≤ 20%, Accuracy ± 20% | 0.1 - 0.5 ng/mL |
| Intra- and Inter-day Precision (%CV) | ≤ 15% (≤ 20% at LLOQ) | < 15% |
| Intra- and Inter-day Accuracy (% Bias) | ± 15% (± 20% at LLOQ) | Within ± 15% |
| Matrix Effect | CV of IS-normalized matrix factor ≤ 15% | Acceptable |
| Recovery | Consistent, precise, and reproducible | > 85% |
Experimental Protocols
Blood Sample Collection and Stabilization
Objective: To collect blood samples and immediately stabilize the active thiol metabolite of clopidogrel.
Materials:
-
Vacutainer tubes containing K2EDTA as anticoagulant.
-
2-bromo-3'-methoxyacetophenone (MPB) solution (500 mM in acetonitrile).
-
Pipettes and tips.
-
Centrifuge.
Procedure:
-
Prepare collection tubes by adding 30 µL of 500 mM MPB solution per 1 mL of anticipated blood draw.[8]
-
Collect blood samples at predetermined time points into the prepared tubes.
-
Gently invert the tubes 8-10 times to ensure thorough mixing of blood with the anticoagulant and stabilizing agent.
-
Place the tubes on ice immediately after collection.
-
Within 30 minutes of collection, centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma supernatant to labeled cryovials.
-
Store the plasma samples at -80°C until analysis.
Sample Preparation (Protein Precipitation)
Objective: To extract the derivatized active metabolite and the internal standard from plasma and remove proteins.
Materials:
-
Frozen plasma samples.
-
"this compound" internal standard (IS) working solution in acetonitrile.
-
Acetonitrile (HPLC grade), chilled.
-
Microcentrifuge tubes.
-
Vortex mixer.
-
Microcentrifuge.
Procedure:
-
Thaw the plasma samples on ice.
-
In a clean microcentrifuge tube, add 100 µL of plasma sample.
-
Add a specified amount of the IS working solution (e.g., 10 µL of a 100 ng/mL solution).
-
Add 300 µL of chilled acetonitrile to precipitate the plasma proteins.[3]
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis
Objective: To separate and quantify the derivatized active metabolite and the internal standard.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-2.5 min: Linear gradient to 95% B
-
2.5-3.0 min: Hold at 95% B
-
3.0-3.1 min: Return to 5% B
-
3.1-4.0 min: Re-equilibration at 5% B
-
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometer Conditions (Typical):
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Ion Source Temperature: 500°C.
-
Capillary Voltage: 3.5 kV.
-
Gas Flow (Desolvation): 800 L/hr.
-
MRM Transitions: As listed in Table 1.
Figure 2: Workflow for a clopidogrel bioequivalence study.
Conclusion
The use of "this compound" as a stable isotope-labeled internal standard, in conjunction with immediate derivatization of the active thiol metabolite, provides a robust and reliable method for the bioanalysis of clopidogrel in pharmacokinetic and bioequivalence studies. The detailed protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to establish and validate a sensitive and accurate LC-MS/MS assay for this critical analyte. Adherence to these methodologies will ensure the generation of high-quality data to support regulatory submissions and advance the development of generic clopidogrel formulations.
References
- 1. jbr-pub.org.cn [jbr-pub.org.cn]
- 2. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. annexpublishers.com [annexpublishers.com]
- 6. geneticsmr.org [geneticsmr.org]
- 7. Bioequivalence study of two different clopidogrel bisulfate film-coated tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Derivatization of Clopidogrel Thiol Metabolite for Quantitative Bioanalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is a prodrug that requires a two-step metabolic activation by cytochrome P450 enzymes to form its active thiol metabolite (CAM). This active metabolite irreversibly inhibits the P2Y12 receptor on platelets, thereby preventing platelet aggregation. The quantitative analysis of the clopidogrel active metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. However, the inherent instability of the thiol group presents a significant analytical challenge, as it rapidly forms disulfide bridges with other thiol-containing molecules. To overcome this, a derivatization step is employed immediately after blood collection to stabilize the active metabolite. This application note provides a detailed protocol for the derivatization of clopidogrel's thiol metabolite using a labeled standard for accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The most common derivatizing agent used for this purpose is 2-bromo-3'-methoxyacetophenone (MPB) or its analogue 3-methoxyphenacyl bromide (MPBr).[1][2][3][4][5]
Metabolic Pathway of Clopidogrel
Clopidogrel undergoes extensive metabolism in the liver. A significant portion is hydrolyzed by carboxylesterases to an inactive carboxylic acid derivative. The remaining prodrug is sequentially oxidized by cytochrome P450 enzymes to an intermediate, 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite.[6][7][8] This active metabolite is a mixture of diastereoisomers.[7]
Experimental Protocol
This protocol outlines the derivatization of clopidogrel's active thiol metabolite in whole blood immediately after collection, followed by sample preparation and analysis using LC-MS/MS. An analog of the derivatized active metabolite is typically used as the internal standard (IS).[1]
Materials and Reagents:
-
Whole blood collection tubes (e.g., EDTA)
-
2-bromo-3'-methoxyacetophenone (MPB) or 3-methoxyphenacyl bromide (MPBr)[2][3][9]
-
Labeled internal standard (e.g., an analog of the derivatized clopidogrel active metabolite)[1]
-
Acetonitrile (ACN)
-
Formic acid
-
Solid-phase extraction (SPE) cartridges (e.g., C2) or protein precipitation reagents[1]
-
LC-MS/MS system with an electrospray ionization (ESI) source[1][2]
Procedure:
-
Preparation of Derivatizing Agent Solution: Prepare a solution of MPB or MPBr in acetonitrile. For instance, a 500 mM solution of MPB in acetonitrile can be used.[3]
-
Blood Collection and Immediate Derivatization:
-
Pre-treat the blood collection tubes with the derivatizing agent. For example, add 30 µL of 500 mM MPB to an EDTA tube before blood draw.[3]
-
Collect the blood sample directly into the pre-treated tube.
-
Gently invert the tube several times to ensure immediate and thorough mixing of the blood with the derivatizing agent. This step is critical to stabilize the highly reactive thiol metabolite.[2][3]
-
-
Plasma Separation: Centrifuge the derivatized whole blood sample to separate the plasma.
-
Sample Preparation:
-
Protein Precipitation (PP): To a known volume of plasma, add a precipitating agent like acetonitrile, often containing the internal standard. Vortex and then centrifuge to pellet the precipitated proteins. The supernatant is then collected for analysis.[5]
-
Solid-Phase Extraction (SPE): Alternatively, for cleaner samples, use SPE. Condition the SPE cartridge (e.g., C2) with methanol and water. Load the plasma sample (pre-treated with the internal standard). Wash the cartridge to remove interferences and then elute the derivatized analyte and internal standard.[1]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample onto the LC-MS/MS system.
-
Chromatographic separation is typically achieved on a C18 column with a gradient elution using a mobile phase consisting of acetonitrile and water with a modifier like formic acid.[10][11]
-
The mass spectrometer is operated in positive electrospray ionization mode, and detection is performed using multiple reaction monitoring (MRM).[2][5]
-
Quantitative Data Summary
The following tables summarize typical quantitative parameters from validated bioanalytical methods for the determination of the derivatized clopidogrel active metabolite (CAMD).
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Linearity (r²) | Reference |
| CAMD | 0.5 - 250 | >0.99 | [1] |
| CAMD | 0.5 - 100 | >0.99 | [6][11] |
| CAMD | 0.1 - 150 | >0.99 | [5][12] |
Table 2: Accuracy and Precision
| Analyte | Accuracy (%RE or %DEV) | Precision (%CV) | Reference |
| CAMD | Within 12% | <6% | [1] |
| CAMD | < ±12% | < ±6% | [5][12] |
Table 3: Stability of the Derivatized Metabolite
| Analyte | Storage Condition | Duration | Stability | Reference |
| Derivatized MP-AM | In human plasma at -80°C | 4 months | Stable | [1] |
| CAMD | Short-term at room temperature | 8 hours | Stable | [6] |
| CAMD | Long-term at -80°C | 45 days | Stable | [6] |
| CAM-D | At room temperature | 1 week | Stable | [7] |
| CAM-D | At -80°C | 9 months | Stable | [7] |
Conclusion
The immediate derivatization of clopidogrel's active thiol metabolite upon blood collection is essential for its accurate quantification in biological samples. The use of an alkylating agent like MPB or MPBr effectively stabilizes the metabolite, allowing for reliable analysis by LC-MS/MS. The protocol described, along with the use of a labeled internal standard, provides a robust and reproducible method for pharmacokinetic and pharmacodynamic assessments of clopidogrel therapy. The presented quantitative data from various studies demonstrate the high accuracy, precision, and linearity of these methods.
References
- 1. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ω-Brom-3-methoxyacetophenon 98% | Sigma-Aldrich [sigmaaldrich.com]
- 10. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS [jbr-pub.org.cn]
- 11. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholar.usuhs.edu [scholar.usuhs.edu]
Application Note: High-Throughput Screening for P2Y12 Receptor Antagonists Using a Stable Isotope-Labeled Clopidogrel Derivative
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Clopidogrel is a prodrug that, once metabolized to its active thiol metabolite, acts as an irreversible antagonist of the P2Y12 receptor, a key mediator of platelet activation and aggregation.[1][2][3] The P2Y12 receptor is a G protein-coupled receptor (GPCR) belonging to the Gi class, and its inhibition is a cornerstone of antiplatelet therapy for patients with cardiovascular diseases.[4][5] Identifying novel P2Y12 antagonists is a critical area of drug discovery. High-throughput screening (HTS) provides a rapid and efficient means to test large compound libraries for their ability to interact with this therapeutic target.
This application note describes a high-throughput competitive binding assay for the discovery of novel P2Y12 receptor antagonists. The assay utilizes "Clopidogrel-MP endo derivative-13C,d3" as a stable isotope-labeled (SIL) tracer that competes with potential antagonists for binding to the human P2Y12 receptor. Detection of the bound SIL tracer is achieved via rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS), offering a sensitive and robust screening platform.[1][6]
Assay Principle
The assay is based on the principle of competitive displacement. The SIL tracer, "this compound," binds to the P2Y12 receptor. In the presence of a test compound that also binds to the receptor, the binding of the SIL tracer is reduced in a dose-dependent manner. The amount of tracer bound to the receptor is quantified by LC-MS/MS. A decrease in the detected amount of the bound SIL tracer indicates that the test compound has affinity for the P2Y12 receptor.
Materials and Reagents
-
SIL Tracer: this compound (MedChemExpress or other suppliers)[7]
-
Receptor Source: Human P2Y12 stable cell line (e.g., HEK293-P2Y12) or membrane preparations from these cells.[4]
-
Test Compounds: Compound library dissolved in DMSO.
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂.
-
96-well or 384-well microplates.
-
LC-MS/MS system.
Experimental Protocols
Preparation of P2Y12 Receptor Membranes
-
Culture HEK293 cells stably expressing the human P2Y12 receptor in appropriate media.
-
Harvest cells by centrifugation at 500 x g for 5 minutes.
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenize the cell suspension using a Dounce homogenizer or sonication.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C.
-
Discard the supernatant and resuspend the membrane pellet in assay buffer.
-
Determine the protein concentration using a standard protein assay (e.g., Bradford or BCA).
-
Store the membrane preparations at -80°C in aliquots.
High-Throughput Screening Protocol
-
Compound Plating: Dispense 1 µL of test compounds and controls (DMSO for negative control, known P2Y12 antagonist for positive control) into the wells of a 384-well microplate.
-
Receptor and Tracer Addition: Add 20 µL of P2Y12 receptor membrane preparation (diluted in assay buffer to a pre-determined optimal concentration) to each well.
-
Initiate Binding: Add 20 µL of "this compound" (diluted in assay buffer to a final concentration equal to its Kd) to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle shaking to allow the binding reaction to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter plate (pre-soaked in a blocking agent like polyethyleneimine) using a cell harvester. This separates the bound tracer from the unbound.
-
Washing: Wash the filters three times with 200 µL of ice-cold wash buffer to remove non-specifically bound tracer.
-
Elution: Elute the bound tracer from the filters by adding 50 µL of an appropriate elution/protein precipitation solvent (e.g., acetonitrile with 0.1% formic acid) to each well.
-
Sample Preparation for LC-MS/MS: Transfer the eluate to a new plate for analysis.
LC-MS/MS Analysis
-
Chromatographic Separation: Inject a small volume of the eluate onto a C18 reverse-phase column.[1]
-
Mass Spectrometric Detection: Use a tandem mass spectrometer in Multiple Reaction Monitoring (MRM) mode to detect and quantify the "this compound." Monitor the specific precursor-to-product ion transition for the SIL tracer.
Data Presentation
The following tables summarize hypothetical data from a representative HTS experiment.
Table 1: Assay Performance Metrics
| Parameter | Value |
| Z'-factor | 0.78 |
| Signal-to-Background | 15 |
| CV (%) for Controls | < 10% |
Table 2: IC₅₀ Values for Hit Compounds
| Compound ID | IC₅₀ (nM) |
| Hit-001 | 75 |
| Hit-002 | 150 |
| Hit-003 | 320 |
| Positive Control | 25 |
Visualizations
Caption: High-throughput screening workflow for P2Y12 antagonist discovery.
Caption: Simplified P2Y12 receptor signaling pathway.
References
- 1. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Relation between clopidogrel active metabolite levels and different platelet aggregation methods in patients receiving clopidogrel and aspirin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Clopidogrel pharmacogenomics and risk of inadequate platelet inhibition: US FDA recommendations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human P2Y12 (P2RY12) Stable Cell Line for GPCR Assays | eENZYME LLC [eenzyme.com]
- 5. Laboratory Monitoring of Platelet P2Y12 Receptor Inhibitors and Reversal of Antiplatelet Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols: Quantification of Clopidogrel and its Active Metabolite in Pediatric Plasma using a Stable Isotope-Labeled Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Clopidogrel is an antiplatelet prodrug widely used to prevent thrombotic events in adults. Its application in pediatric populations, particularly for congenital heart disease and other conditions requiring antiplatelet therapy, is increasing. However, data on the pharmacokinetics (PK) of clopidogrel and its active metabolite (CAM) in children are limited, necessitating robust bioanalytical methods to ensure safe and effective dosing.[1][2]
These application notes describe a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of clopidogrel and its active thiol metabolite in pediatric plasma samples. The method employs a stable isotope-labeled compound, Clopidogrel-MP endo derivative-13C,d3 , as an internal standard (IS) to ensure accuracy and precision, which is crucial when dealing with the small sample volumes typically available in pediatric studies.[3][4][5] The use of a stable isotope-labeled IS is the gold standard in quantitative bioanalysis as it co-elutes with the analyte and experiences similar matrix effects, thereby providing reliable correction for variations during sample preparation and analysis.[5][6][7]
Clopidogrel Metabolism and Bioactivation
Clopidogrel is a prodrug that requires a two-step metabolic activation process in the liver to form its active thiol metabolite (CAM).[8] This active metabolite then irreversibly binds to the P2Y12 receptor on platelets, inhibiting ADP-mediated platelet aggregation for the lifespan of the platelet.[8][9] A significant portion, around 85%, of the administered clopidogrel dose is hydrolyzed by esterases to an inactive carboxylic acid metabolite (clopidogrel carboxylic acid), which is the major circulating metabolite.[8][10] The conversion to the active metabolite is primarily mediated by cytochrome P450 enzymes, including CYP2C19 and CYP3A4/5.[8][10]
Due to the reactive nature of the thiol group in the active metabolite, it requires derivatization for stabilization prior to analysis.[11] This protocol utilizes 2-bromo-3'-methoxyacetophenone (MPB) to form a stable thioether derivative. The internal standard, this compound, is the labeled analogue of this derivatized active metabolite.
Experimental Protocol
This protocol is designed for the analysis of clopidogrel and its active metabolite in pediatric K2EDTA plasma samples.
Materials and Reagents
-
Analytes and Internal Standard:
-
Clopidogrel reference standard
-
Clopidogrel Active Metabolite (CAM) reference standard
-
This compound (Internal Standard)
-
-
Derivatizing Agent: 2-bromo-3'-methoxyacetophenone (MPB)
-
Solvents and Chemicals:
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (Ultrapure, 18.2 MΩ·cm)
-
Human K2EDTA plasma (for calibration standards and quality controls)
-
Sample Collection and Handling
-
Collect pediatric blood samples in K2EDTA tubes.
-
Immediately after collection, add 20 µL of a 500 mM MPB solution in acetonitrile to each 1 mL of whole blood to stabilize the active metabolite.[12]
-
Gently mix and centrifuge at 2000 x g for 10 minutes at 4°C.
-
Harvest the plasma and store at -80°C until analysis.
Sample Preparation (Protein Precipitation)
LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source is recommended.
| Parameter | Condition |
| LC System | UPLC/UHPLC System |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm) |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
Gradient Elution Program
| Time (min) | % Mobile Phase B |
| 0.00 | 10 |
| 0.50 | 10 |
| 2.50 | 95 |
| 3.00 | 95 |
| 3.10 | 10 |
| 4.00 | 10 |
MRM Transitions
The following MRM transitions should be optimized for the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Clopidogrel | 322.1 | 212.1 | 15 |
| CAM-MPB Derivative | 506.1 | 354.1 | 20 |
| This compound (IS) | 510.1 | 358.1 | 20 |
Method Validation Parameters
The method should be validated according to regulatory guidelines (e.g., FDA or EMA), with acceptance criteria appropriate for pediatric studies.
Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |
| Clopidogrel | 0.05 - 50.0 | >0.995 |
| CAM-MPB Derivative | 0.10 - 100.0 | >0.995 |
Precision and Accuracy
| Analyte | QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| Clopidogrel | LLOQ | 0.05 | <15% | <15% | ±15% |
| Low | 0.15 | <15% | <15% | ±15% | |
| Mid | 5.0 | <15% | <15% | ±15% | |
| High | 40.0 | <15% | <15% | ±15% | |
| CAM-MPB | LLOQ | 0.10 | <15% | <15% | ±15% |
| Low | 0.30 | <15% | <15% | ±15% | |
| Mid | 10.0 | <15% | <15% | ±15% | |
| High | 80.0 | <15% | <15% | ±15% |
Application to a Simulated Pediatric PK Study
This bioanalytical method can be applied to determine the pharmacokinetic parameters of clopidogrel and its active metabolite in children. Following administration of a 0.2 mg/kg dose of clopidogrel to a cohort of pediatric patients (age 2-6 years), plasma concentrations can be measured over a 24-hour period.[1][2]
Representative Pharmacokinetic Data
The table below presents simulated mean plasma concentration data from a hypothetical pediatric study.
| Time (hours) | Mean Clopidogrel Conc. (ng/mL) | Mean CAM Conc. (ng/mL) |
| 0.5 | 1.25 | 5.8 |
| 1.0 | 2.80 | 15.2 |
| 2.0 | 1.10 | 8.5 |
| 4.0 | 0.45 | 3.1 |
| 8.0 | 0.10 | 0.9 |
| 12.0 | 0.2 | |
| 24.0 | ||
| LLOQ: Lower Limit of Quantification |
Conclusion
The described LC-MS/MS method, utilizing This compound as an internal standard, provides a robust, sensitive, and reliable tool for the quantification of clopidogrel and its active metabolite in pediatric plasma. This approach is essential for conducting pharmacokinetic studies in children, which are critical for establishing evidence-based dosing guidelines and ensuring the safe and effective use of clopidogrel in this vulnerable population. The use of a stable isotope-labeled internal standard minimizes analytical variability and enhances data quality, particularly when working with limited sample volumes.
References
- 1. researchgate.net [researchgate.net]
- 2. ahajournals.org [ahajournals.org]
- 3. Stable isotopes labeling of drugs in pediatric clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. waters.com [waters.com]
- 8. ClinPGx [clinpgx.org]
- 9. Clopidogrel - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 10. The Metabolism of Clopidogrel: CYP2C19 Is a Minor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Pharmacokinetics of Clopidogrel and Its Metabolites in Patients with Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Recovery Liquid-Liquid Extraction of Clopidogrel and its Metabolites from Human Plasma for LC-MS/MS Analysis
Audience: Researchers, scientists, and drug development professionals.
Introduction
Clopidogrel is an antiplatelet pro-drug that requires a two-step metabolic activation in the liver to form its active thiol metabolite (CAM), which irreversibly inhibits the P2Y12 receptor on platelets.[1][2] A significant portion of the parent drug is also hydrolyzed by esterases to an inactive carboxylic acid metabolite (CCA), which is the most abundant metabolite in plasma.[2][3] Accurate quantification of clopidogrel and its metabolites is crucial for pharmacokinetic, pharmacodynamic, and bioequivalence studies. However, the inherent instability of the active thiol metabolite presents a significant bioanalytical challenge, as it rapidly forms disulfide bonds with endogenous thiols or dimerizes.[1]
This application note details a robust liquid-liquid extraction (LLE) protocol for the simultaneous quantification of clopidogrel, its inactive carboxylic acid metabolite, and the stabilized active metabolite from human plasma. The protocol incorporates immediate derivatization of the active metabolite upon blood collection and uses a stable isotope-labeled internal standard, "Clopidogrel-MP endo derivative-13C,d3," to ensure accuracy and precision.[4][5] The use of a stable isotope-labeled internal standard is the preferred method to compensate for matrix effects and variations during sample preparation and analysis.[6]
Metabolic Pathway of Clopidogrel
Clopidogrel undergoes extensive first-pass metabolism. Approximately 85% is converted to the inactive clopidogrel carboxylic acid (CCA). The remaining portion is metabolized by cytochrome P450 enzymes (primarily CYP2C19) to 2-oxo-clopidogrel, an intermediate which is then further metabolized to the active thiol metabolite (CAM).[1]
Caption: Metabolic activation and inactivation pathways of clopidogrel.
Experimental Protocol
This protocol is optimized for the extraction of clopidogrel, clopidogrel carboxylic acid, and the stabilized active metabolite from human plasma.
Materials and Reagents
-
Biological Matrix: Human plasma (K2EDTA)
-
Analytes: Clopidogrel, Clopidogrel Carboxylic Acid
-
Internal Standard (IS): this compound solution (100 ng/mL in acetonitrile)
-
Stabilizing Agent: 2-bromo-3'-methoxyacetophenone (MPB) or 3-methoxyphenacyl bromide (MPBr) solution in acetonitrile.[7]
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) or Diethyl ether.[1][8]
-
Acidifying Agent: 0.05 M Hydrochloric acid or 1% Formic acid in water.[1]
-
Reconstitution Solvent: Acetonitrile/Water (50:50, v/v) with 0.1% Formic Acid.
-
Equipment: Centrifuge, nitrogen evaporator, vortex mixer, micropipettes.
Sample Collection and Stabilization
Due to the rapid degradation of the active thiol metabolite, immediate stabilization upon blood collection is critical for accurate measurement.[7][9]
-
Collect whole blood in tubes containing K2EDTA anticoagulant and the pre-added stabilizing agent (e.g., MPB).
-
Gently invert the tubes several times to ensure thorough mixing.
-
Centrifuge the blood at 2000 x g for 10 minutes at 4°C to separate the plasma.
-
Transfer the resulting plasma to clearly labeled polypropylene tubes and store at -80°C until analysis.
Liquid-Liquid Extraction Procedure
-
Thaw plasma samples, calibration standards, and quality control (QC) samples to room temperature.
-
Aliquot 200 µL of plasma into a 2 mL microcentrifuge tube.
-
Add 20 µL of the This compound internal standard solution.
-
Vortex briefly (approx. 10 seconds).
-
Add 100 µL of 0.05 M HCl to acidify the sample, which aids in the extraction of the carboxylic acid metabolite.[1]
-
Add 1.5 mL of MTBE to the tube.[1]
-
Cap the tube and vortex vigorously for 3 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 2000 x g for 10 minutes to achieve complete separation of the aqueous and organic layers.[1]
-
Carefully transfer the upper organic layer (approximately 1.2 mL) to a clean tube, avoiding the aqueous layer and any precipitate at the interface.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 150 µL of the reconstitution solvent.[1]
-
Vortex for 30 seconds and centrifuge at 16,000 x g for 10 minutes to pellet any insoluble material.[1]
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Caption: Liquid-liquid extraction workflow for clopidogrel metabolites.
Data Presentation
The performance of the LLE protocol is summarized below. Data is compiled from studies using similar methodologies.
Table 1: LC-MS/MS Performance Characteristics
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Clopidogrel | 0.05 - 50.0[1][10] | 0.05[1][10] |
| Clopidogrel Active Metabolite Derivative | 0.5 - 100[1][10] | 0.5[9][10] |
| Clopidogrel Carboxylic Acid | 25 - 3000[11] | 25[3][11] |
Table 2: Extraction Efficiency and Matrix Effect
| Analyte | Concentration Level | Mean Extraction Recovery (%) | Matrix Effect (%) |
| Clopidogrel | Low QC (0.1 ng/mL) | 85.2[10] | 98.5 |
| Mid QC (20 ng/mL) | 87.1[10] | 101.2 | |
| High QC (40 ng/mL) | 86.5[10] | 99.3 | |
| CAM-Derivative | Low QC (1.0 ng/mL) | 90.3[9][10] | 102.0 - 121.0[9] |
| Mid QC (40 ng/mL) | 92.5[9][10] | 102.0 - 121.0[9] | |
| High QC (80 ng/mL) | 91.8[9][10] | 102.0 - 121.0[9] | |
| CCA | Low QC (75 ng/mL) | >85[11] | Not Reported |
| High QC (2250 ng/mL) | >85[11] | Not Reported |
Note: CAM-Derivative refers to the Clopidogrel Active Metabolite stabilized via derivatization. CCA refers to the Clopidogrel Carboxylic Acid metabolite. Quantitative data is representative of typical performance for this class of extraction and may vary based on specific laboratory conditions and instrumentation.
Conclusion
This detailed protocol provides a reliable and high-recovery method for the extraction of clopidogrel and its key metabolites from human plasma. The immediate stabilization of the active metabolite and the use of a stable isotope-labeled internal standard are critical for achieving accurate and reproducible results suitable for rigorous pharmacokinetic and clinical research. The liquid-liquid extraction procedure using MTBE is effective, yielding clean extracts with high recovery and minimal matrix effects, making it well-suited for sensitive LC-MS/MS analysis.
References
- 1. jbr-pub.org.cn [jbr-pub.org.cn]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneticsmr.org [geneticsmr.org]
- 4. crimsonpublishers.com [crimsonpublishers.com]
- 5. crimsonpublishers.com [crimsonpublishers.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Assay method for the carboxylic acid metabolite of clopidogrel in human plasma by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Clopidogrel-MP endo derivative-13C,d3 LC-MS/MS Assay
Welcome to the technical support center for the LC-MS/MS assay of clopidogrel and its metabolites. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during the analysis of "Clopidogrel-MP endo derivative-13C,d3" and related compounds.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used as an internal standard?
A1: "this compound" is a stable isotope-labeled version of a derivative of clopidogrel's active metabolite. The 'MP' refers to the derivatizing agent, commonly 2-bromo-3'-methoxyacetophenone (MPB), used to stabilize the highly unstable thiol group of the active metabolite.[1][2] The "-13C,d3" indicates the incorporation of one carbon-13 and three deuterium atoms. This labeling makes it an ideal internal standard (IS) for LC-MS/MS assays because it has a higher mass than the endogenous analyte but exhibits nearly identical chemical and physical properties, including extraction recovery, ionization efficiency, and chromatographic retention time. This helps to accurately quantify the analyte by correcting for variability during sample preparation and analysis.
Q2: Why is derivatization of clopidogrel's active metabolite necessary?
A2: The active metabolite of clopidogrel contains a reactive thiol group that is highly unstable in biological matrices like blood and plasma.[3] This instability can lead to rapid degradation and inaccurate quantification. Derivatization with an alkylating agent such as 2-bromo-3'-methoxyacetophenone (MPB) stabilizes the metabolite by forming a stable thioether bond, allowing for reliable analysis by LC-MS/MS.[1][2]
Q3: What are the common challenges in the bioanalysis of clopidogrel and its metabolites?
A3: The primary challenges include:
-
Instability of the active metabolite: As mentioned, the thiol metabolite is unstable and requires immediate derivatization.[3]
-
Back-conversion: The inactive carboxylic acid metabolite of clopidogrel can convert back to the parent drug, particularly in the presence of certain solvents like methanol during sample processing.[4]
-
Matrix effects: Components in the biological matrix (e.g., phospholipids) can interfere with the ionization of the analyte and internal standard in the mass spectrometer, leading to ion suppression or enhancement and affecting accuracy.[5][6]
-
Chromatographic resolution: Achieving good separation between clopidogrel, its various metabolites, and potential isomers is crucial for accurate quantification.[7]
Troubleshooting Guide
This guide addresses common problems encountered during the "this compound" LC-MS/MS assay.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Analyte/IS Signal | 1. Improper Sample Preparation: Incomplete derivatization, inefficient extraction, or analyte degradation. 2. Mass Spectrometer Issues: Incorrect MS/MS transitions, suboptimal source parameters (e.g., temperature, gas flows), or detector malfunction. 3. Chromatography Problems: Clogged column or tubing, incorrect mobile phase composition. | 1. Optimize Sample Prep: Ensure immediate derivatization of the active metabolite after sample collection. Verify the efficiency of the extraction procedure (e.g., LLE, SPE). Use fresh derivatizing agent. 2. Verify MS Parameters: Confirm the correct precursor and product ions for both the analyte and "this compound". Optimize source conditions for maximum signal intensity. 3. Check LC System: Flush the column and system. Prepare fresh mobile phase. |
| Poor Peak Shape (Tailing, Fronting, Splitting) | 1. Column Degradation: Contamination or aging of the analytical column. 2. Inappropriate Mobile Phase: pH of the mobile phase is not optimal for the analyte's chemistry. 3. Injection Solvent Mismatch: The solvent used to dissolve the final extract is significantly stronger than the initial mobile phase. 4. Extra-column Volume: Excessive tubing length or dead volume in fittings. | 1. Column Maintenance: Wash the column with a strong solvent or replace it if necessary. Use a guard column to protect the analytical column. 2. Mobile Phase Optimization: Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Solvent Matching: Reconstitute the final extract in a solvent that is similar in strength to or weaker than the initial mobile phase. 4. Minimize Dead Volume: Use shorter tubing with appropriate inner diameters and ensure all fittings are properly connected. |
| High Signal Variability/Poor Reproducibility | 1. Matrix Effects: Inconsistent ion suppression or enhancement between samples. 2. Inconsistent Sample Preparation: Variability in extraction efficiency or derivatization. 3. Internal Standard Issues: Degradation of the IS or incorrect concentration. 4. Autosampler Issues: Inconsistent injection volumes. | 1. Mitigate Matrix Effects: Improve sample cleanup (e.g., use SPE instead of protein precipitation). Modify chromatographic conditions to separate the analyte from interfering matrix components. 2. Standardize Procedures: Ensure consistent timing and reagent volumes during sample preparation. 3. Check IS: Use a fresh stock solution of "this compound". 4. Autosampler Maintenance: Perform routine maintenance on the autosampler. |
| Analyte Instability (Low Recovery in QCs) | 1. Degradation of Active Metabolite: Delayed or incomplete derivatization. 2. Back-Conversion of Carboxylic Acid Metabolite: Presence of methanol in sample processing. 3. Freeze-Thaw Instability: Degradation of analyte during repeated freezing and thawing cycles. | 1. Immediate Derivatization: Add the derivatizing agent to the blood sample immediately after collection. 2. Avoid Methanol: Use alternative solvents for sample preparation and reconstitution if back-conversion is suspected.[4] 3. Limit Freeze-Thaw Cycles: Aliquot samples into smaller volumes to avoid multiple freeze-thaw cycles. |
Experimental Protocols
Sample Preparation: Derivatization and Protein Precipitation
This protocol is a synthesized example based on common practices.[1][2]
-
Blood Collection and Derivatization:
-
Collect blood samples in tubes containing an appropriate anticoagulant (e.g., K2EDTA).
-
Immediately add 25 µL of 50 mg/mL 2-bromo-3'-methoxyacetophenone (MPB) in acetonitrile to each 1 mL of whole blood to stabilize the active metabolite.
-
Gently mix and incubate at room temperature for 30 minutes.
-
Centrifuge at 3000 x g for 10 minutes at 4°C to separate plasma.
-
-
Protein Precipitation:
-
To 100 µL of plasma, add 20 µL of "this compound" internal standard working solution.
-
Add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
-
Evaporation and Reconstitution:
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex and centrifuge before injecting into the LC-MS/MS system.
-
LC-MS/MS Parameters
The following are typical starting parameters that may require optimization for your specific instrumentation.
Table 1: Liquid Chromatography Parameters
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 95% A, ramp to 5% A over 3 min, hold for 1 min, return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 120°C[8] |
| Desolvation Gas Temp | 370°C[8] |
| Desolvation Gas Flow | 500 L/hr[8] |
| MRM Transitions | See Table 3 |
Table 3: Example MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clopidogrel | 322.0 | 212.0[8] |
| Clopidogrel Active Metabolite Derivative (CAMD) | 504.0 | 354.0[8] |
| This compound (IS) | 508.0 | 358.0 (example) |
Note: The exact m/z for the product ion of the internal standard will depend on the fragmentation pattern and should be optimized.
Visualizations
Caption: Experimental workflow for the LC-MS/MS analysis of clopidogrel.
Caption: A logical approach to troubleshooting common LC-MS/MS assay issues.
References
- 1. A validated HPLC-MS/MS assay for quantifying unstable pharmacologically active metabolites of clopidogrel in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification and biological activity of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Two Distinct Sample Prep Approaches to Overcome Matrix Effect in LC/MS of Serum or Plasma Samples [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming matrix effects with "Clopidogrel-MP endo derivative-13C,d3" in bioanalysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing "Clopidogrel-MP endo derivative-13C,d3" as an internal standard to overcome matrix effects in the bioanalysis of clopidogrel's active metabolite.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and why is it used in bioanalysis?
A1: "this compound" is a stable isotope-labeled internal standard (SIL-IS) used for the quantitative analysis of the active thiol metabolite of clopidogrel. Here's a breakdown of its components:
-
Clopidogrel Active Metabolite: An unstable thiol compound that readily forms disulfide bonds.
-
MP Derivative: The active metabolite is stabilized by derivatization with an alkylating agent, 2-bromo-3'-methoxyacetophenone (MPB), to form a stable thioether, often referred to as CAMD (clopidogrel active metabolite derivative).[1][2]
-
-13C,d3: The internal standard is labeled with heavy isotopes (Carbon-13 and Deuterium) to differentiate it from the unlabeled analyte by mass spectrometry.
This SIL-IS is crucial for accurate quantification because it closely mimics the chemical and physical properties of the derivatized analyte. This allows it to co-elute chromatographically and experience similar matrix effects, thus compensating for variations in sample extraction, and ion suppression or enhancement in the mass spectrometer.[3]
Q2: Why is derivatization of the clopidogrel active metabolite necessary?
A2: The active thiol metabolite of clopidogrel is highly unstable in biological matrices like plasma. Its reactive thiol group is prone to oxidation and the formation of disulfide bonds with itself or other endogenous thiol-containing molecules.[1] Derivatization with an agent like 2-bromo-3'-methoxyacetophenone (MPB) immediately after blood collection is essential to stabilize the metabolite, preventing its degradation and ensuring accurate measurement of its concentration.[4]
Q3: What are the common causes of matrix effects in clopidogrel bioanalysis?
A3: Matrix effects in clopidogrel bioanalysis, particularly when using LC-MS/MS, are primarily caused by co-eluting endogenous components from the biological matrix (e.g., plasma, blood). These components can interfere with the ionization of the analyte and internal standard in the mass spectrometer's ion source, leading to ion suppression or enhancement. Common sources of matrix effects include phospholipids, salts, and other metabolites. Inadequate sample preparation and chromatographic separation can exacerbate these effects.
Q4: How does "this compound" help in overcoming matrix effects?
A4: A stable isotope-labeled internal standard like "this compound" is the gold standard for mitigating matrix effects. Because it is structurally and chemically almost identical to the analyte, it is assumed to have the same:
-
Extraction recovery from the sample matrix.
-
Chromatographic retention time.
-
Ionization efficiency in the mass spectrometer source.
By co-eluting with the analyte, the SIL-IS experiences the same degree of ion suppression or enhancement. When the ratio of the analyte peak area to the IS peak area is calculated, the variability caused by the matrix effect is normalized, leading to more accurate and precise quantification.[3] Studies have shown that with the use of an appropriate stable isotope-labeled internal standard for the derivatized active metabolite, no significant matrix effect is observed.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in analyte/IS peak area ratio between replicate injections | Inconsistent sample preparation, instrument instability, or severe and variable matrix effects not fully compensated by the IS. | 1. Review Sample Preparation: Ensure consistency in all steps, especially pipetting and extraction. 2. Check Instrument Performance: Verify the stability of the LC pump, autosampler, and mass spectrometer. 3. Optimize Chromatography: Improve the separation of the analyte from co-eluting matrix components by adjusting the mobile phase, gradient, or switching to a different column chemistry. 4. Enhance Sample Cleanup: Consider a more rigorous sample preparation technique like solid-phase extraction (SPE) instead of protein precipitation to remove more interfering components. |
| Low analyte and/or IS signal (Ion Suppression) | Co-elution of phospholipids or other matrix components that suppress the ionization of the target analytes. | 1. Modify Chromatographic Method: Adjust the gradient to separate the analytes from the phospholipid elution zone. 2. Improve Sample Preparation: Use a phospholipid removal plate or a more effective extraction method (LLE or SPE) to eliminate these interferences. 3. Dilute the Sample: If sensitivity allows, diluting the sample can reduce the concentration of interfering matrix components. |
| Inconsistent IS Peak Area Across a Batch | Differential matrix effects between samples, inconsistent sample processing, or IS instability. | 1. Investigate Matrix Variability: Analyze blank matrix from different sources to assess inter-subject matrix effect variability. 2. Ensure IS Stability: Confirm the stability of the internal standard in the stock solution and in the processed samples. 3. Re-evaluate Sample Preparation: A more robust sample cleanup method may be required to handle matrix variability between different lots or subjects. |
| Analyte Peak Detected in Blank Samples (Crosstalk/Contamination) | Contamination of the LC-MS/MS system, autosampler carryover, or impurity in the internal standard. | 1. Clean the System: Flush the LC system and mass spectrometer source. 2. Optimize Wash Solvents: Use a strong wash solvent in the autosampler to minimize carryover between injections. 3. Check IS Purity: Analyze the internal standard solution alone to ensure it is free from unlabeled analyte. |
Quantitative Data Summary
The use of a stable isotope-labeled internal standard for the derivatized active metabolite of clopidogrel has been shown to yield excellent accuracy and precision, indicating effective mitigation of matrix effects. The following table summarizes the intra- and inter-assay precision and accuracy from a validated HPLC-MS/MS method for the quantification of the four diastereomers of the derivatized clopidogrel active metabolite using their corresponding stable isotope-labeled internal standards.[3]
| Analyte | Concentration (ng/mL) | Intra-Assay Precision (%CV) | Intra-Assay Accuracy (% of Nominal) | Inter-Assay Precision (%CV) | Inter-Assay Accuracy (% of Nominal) |
| Metabolite H1 | 0.375 (LQC) | 6.4 | 100.3 | 7.2 | 102.1 |
| 37.5 (MQC) | 4.3 | 101.9 | 4.5 | 102.9 | |
| 100 (HQC) | 4.0 | 99.8 | 4.8 | 101.2 | |
| Metabolite H2 | 0.375 (LQC) | 14.3 | 103.5 | 11.2 | 106.3 |
| 37.5 (MQC) | 5.3 | 102.7 | 5.4 | 103.5 | |
| 100 (HQC) | 3.5 | 100.5 | 4.2 | 101.6 | |
| Metabolite H3 | 0.375 (LQC) | 7.2 | 100.8 | 8.0 | 102.4 |
| 37.5 (MQC) | 4.3 | 101.6 | 4.9 | 102.7 | |
| 100 (HQC) | 4.2 | 100.1 | 4.6 | 101.4 | |
| Metabolite H4 | 0.303 (LQC) | 7.9 | 101.7 | 8.8 | 103.0 |
| 30.3 (MQC) | 5.0 | 101.3 | 5.3 | 102.3 | |
| 80.8 (HQC) | 4.1 | 100.1 | 4.5 | 101.1 |
LQC: Low Quality Control, MQC: Medium Quality Control, HQC: High Quality Control
Experimental Protocols
Sample Preparation: Derivatization and Protein Precipitation
This protocol describes a method for the stabilization and extraction of clopidogrel's active metabolite from human plasma.[3]
-
Blood Collection and Derivatization: Collect blood samples in tubes containing an anticoagulant (e.g., K2EDTA) and immediately add a solution of the derivatizing agent, 2-bromo-3'-methoxyacetophenone (MPB), to stabilize the active thiol metabolite.
-
Plasma Separation: Centrifuge the blood sample to separate the plasma.
-
Aliquoting: In a 96-well plate, aliquot 50 µL of the plasma sample.
-
Addition of Internal Standard: Add the internal standard working solution, containing "this compound" and other relevant SIL-IS, to each plasma sample.
-
Protein Precipitation: Add an organic solvent, such as acetonitrile, to precipitate the plasma proteins.
-
Centrifugation: Centrifuge the 96-well plate to pellet the precipitated proteins.
-
Supernatant Transfer: Transfer the supernatant containing the derivatized analyte and internal standard to a new 96-well plate for LC-MS/MS analysis.
LC-MS/MS Analysis
The following is a representative set of conditions for the analysis of the derivatized clopidogrel active metabolite.[1][3]
-
Liquid Chromatography:
-
Column: A reverse-phase C18 or RP-amide column (e.g., Ascentis Express RP-amide).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A gradient elution is typically used to separate the analytes from endogenous matrix components.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.6 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor to product ion transitions are monitored for each derivatized metabolite and its corresponding stable isotope-labeled internal standard.
-
Visualizations
Caption: Metabolic pathway of clopidogrel.
Caption: Bioanalytical workflow for clopidogrel active metabolite.
References
- 1. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbr-pub.org.cn [jbr-pub.org.cn]
- 3. A validated HPLC-MS/MS assay for quantifying unstable pharmacologically active metabolites of clopidogrel in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving peak shape and resolution for "Clopidogrel-MP endo derivative-13C,d3"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Clopidogrel-MP endo derivative-13C,d3". The focus is on improving peak shape and resolution during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What is "this compound"?
A1: "this compound" is the isotopically labeled form of the derivatized active metabolite of Clopidogrel. The "MP" likely refers to the derivatizing agent, 2-bromo-3'-methoxyacetophenone (MPB), which is used to stabilize the highly reactive thiol group of the active metabolite, forming a stable thioether. This derivatized product is often referred to as Clopidogrel Active Metabolite Derivative (CAMD). The "endo" designation pertains to the stereochemistry of the molecule. The "13C,d3" indicates the presence of carbon-13 and deuterium isotopes, making it suitable for use as an internal standard in quantitative mass spectrometry-based assays.
Q2: Why is derivatization necessary for the analysis of Clopidogrel's active metabolite?
A2: The active metabolite of Clopidogrel is a highly unstable thiol that can readily form disulfide bonds with itself or other thiol-containing molecules in biological matrices.[1][2] Derivatization with an alkylating agent like MPB blocks the reactive thiol group, forming a stable derivative that can be reliably extracted and analyzed by chromatographic methods.[1][2][3]
Q3: What are the typical chromatographic modes used for the analysis of this compound?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most common technique for the analysis of Clopidogrel and its derivatives.[4][5] C18 and C8 columns are frequently used stationary phases. The separation is typically achieved using a mobile phase consisting of an aqueous component (often with a pH modifier like formic acid) and an organic modifier such as acetonitrile or methanol.[4][6]
Troubleshooting Guide
This guide addresses common issues encountered during the chromatographic analysis of "this compound".
Problem 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes and Solutions:
-
Secondary Interactions with Stationary Phase:
-
Issue: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups in the Clopidogrel derivative, leading to peak tailing.
-
Solution:
-
Mobile Phase pH Adjustment: Lowering the pH of the aqueous mobile phase (e.g., to pH 2.5-3.5 with formic or trifluoroacetic acid) can protonate the silanol groups, minimizing these secondary interactions.[4]
-
Use of an End-capped Column: Employ a column that has been "end-capped" to reduce the number of accessible silanol groups.
-
Alternative Stationary Phase: Consider using a different stationary phase chemistry, such as a polymer-based or a hybrid silica column.
-
-
-
Column Overload:
-
Issue: Injecting too much analyte can saturate the stationary phase, leading to peak fronting.
-
Solution: Reduce the concentration of the sample or the injection volume.
-
-
Inappropriate Sample Solvent:
-
Issue: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, it can cause peak distortion, particularly for early eluting peaks.
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Column Contamination or Degradation:
-
Issue: Accumulation of matrix components on the column frit or at the head of the column can distort peak shape.
-
Solution:
-
Use a guard column to protect the analytical column.
-
Implement a robust sample clean-up procedure (e.g., solid-phase extraction) to remove interfering substances.
-
If the column is contaminated, try flushing it with a series of strong solvents. If performance does not improve, the column may need to be replaced.[7]
-
-
Problem 2: Poor Resolution
Possible Causes and Solutions:
-
Co-elution with Isomers or Impurities:
-
Issue: The derivatized active metabolite of Clopidogrel can exist as multiple stereoisomers.[8][9][10] The "endo" derivative may co-elute with other isomers if the chromatographic conditions are not optimized.
-
Solution:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic to aqueous mobile phase. A shallower gradient or isocratic elution with a lower percentage of organic solvent can improve the separation of closely eluting compounds.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Temperature Optimization: Adjusting the column temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, potentially improving resolution.
-
Use a High-Resolution Column: Employ a column with a smaller particle size (e.g., sub-2 µm) or a longer column to increase the number of theoretical plates and enhance separation efficiency.
-
-
-
Inadequate Method Selectivity:
-
Issue: The chosen stationary and mobile phases may not provide sufficient selectivity for the analytes of interest.
-
Solution:
-
Experiment with Different Stationary Phases: Test columns with different chemistries (e.g., C8, phenyl-hexyl) to find one that provides better selectivity for the Clopidogrel derivatives.
-
Explore Different Mobile Phase Additives: The use of different acids or buffer systems can influence the ionization state of the analytes and their interaction with the stationary phase.
-
-
Data Presentation
Table 1: Comparison of HPLC Methods for Clopidogrel and its Derivatives
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | C8 (e.g., 150 mm x 2.1 mm, 3.5 µm) | UPLC C18 (e.g., 50 mm x 2.1 mm, 1.7 µm) |
| Mobile Phase A | 0.1% Formic acid in Water | 10 mM Ammonium formate, pH 3.5 | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Flow Rate | 1.0 mL/min | 0.4 mL/min | 0.5 mL/min |
| Gradient Profile | Isocratic (e.g., 70% B) or Gradient | Gradient (e.g., 20% to 80% B in 10 min) | Fast Gradient (e.g., 10% to 90% B in 2 min) |
| Column Temperature | 40 °C | 35 °C | 45 °C |
| Injection Volume | 10 µL | 5 µL | 2 µL |
| Reference | [4] | [11] | [3] |
Table 2: Typical Mass Spectrometry Parameters for Clopidogrel-MP endo derivative
| Parameter | Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | Varies depending on the exact derivative, typically around 500-550 |
| Product Ion(s) (m/z) | Specific fragments resulting from the collision-induced dissociation of the precursor ion |
| Collision Energy | Optimized for the specific precursor-product ion transition |
| Cone Voltage | Optimized for maximum signal intensity |
| Source Temperature | 120-150 °C |
| Desolvation Temperature | 350-500 °C |
| Desolvation Gas Flow | 600-1000 L/hr |
| Cone Gas Flow | 50-150 L/hr |
Experimental Protocols
Protocol 1: Derivatization of Clopidogrel Active Metabolite in Plasma
This protocol is a generalized procedure based on commonly cited methods.[1][2][3]
-
Sample Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA).
-
Immediate Derivatization: To each 1 mL of whole blood, immediately add a solution of 2-bromo-3'-methoxyacetophenone (MPB) in a suitable solvent (e.g., acetonitrile) to a final concentration sufficient to stabilize the active metabolite.
-
Incubation: Gently mix the sample and incubate at room temperature for a specified period (e.g., 30 minutes) to allow the derivatization reaction to complete.
-
Plasma Separation: Centrifuge the derivatized blood sample to separate the plasma.
-
Storage: Store the plasma at -80 °C until analysis.
Protocol 2: Sample Preparation and LC-MS/MS Analysis
This protocol outlines a general procedure for the extraction and analysis of the derivatized analyte.
-
Protein Precipitation: To a known volume of plasma (e.g., 100 µL), add the internal standard ("this compound") followed by a protein precipitating agent (e.g., 3 volumes of cold acetonitrile).
-
Vortex and Centrifuge: Vortex the mixture thoroughly and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a well plate.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase.
-
Injection: Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
-
Chromatographic Separation: Perform the separation using an appropriate column and mobile phase conditions as outlined in Table 1.
-
Mass Spectrometric Detection: Detect the analyte and internal standard using optimized mass spectrometry parameters as indicated in Table 2.
Mandatory Visualization
Caption: Troubleshooting workflow for addressing poor peak shape.
Caption: Derivatization process for stabilizing the active metabolite.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jbr-pub.org.cn [jbr-pub.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. Structure and stereochemistry of the active metabolite of clopidogrel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing "Clopidogrel-MP endo derivative-13C,d3" Concentration for Bioanalysis
Welcome to the technical support center for the bioanalysis of clopidogrel and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.
Frequently Asked Questions (FAQs)
Q1: What is "Clopidogrel-MP endo derivative-13C,d3" and why is it used?
A1: "this compound" is a stable isotope-labeled internal standard (SIL-IS) for the bioanalysis of clopidogrel's active metabolite. Here's a breakdown of its name:
-
Clopidogrel-MP: The active metabolite of clopidogrel is a highly unstable thiol that readily forms disulfide bonds. To enable accurate quantification, it is stabilized by derivatization with an alkylating agent, 2-bromo-3'-methoxyacetophenone (MPB), forming a stable thioether derivative (Clopidogrel-MP).
-
endo derivative: This likely refers to a specific stereoisomer of the derivatized product.
-
-13C,d3: This indicates that the molecule has been enriched with one Carbon-13 and three deuterium atoms. This mass increase allows it to be distinguished from the unlabeled analyte by a mass spectrometer, serving as an ideal internal standard to correct for variability during sample preparation and analysis.
Q2: Why is derivatization of the clopidogrel active metabolite necessary?
A2: The active thiol metabolite of clopidogrel is highly unstable in biological matrices like plasma and blood.[1][2] It can rapidly degrade or form disulfide bonds with other thiol-containing molecules.[3] Immediate derivatization with an agent like MPB is crucial to form a stable derivative, ensuring accurate and reproducible quantification of the active metabolite's concentration.[1][2][4]
Q3: What is the optimal concentration for the "this compound" internal standard?
A3: There is no single optimal concentration, as it depends on the specific assay's calibration range and the expected analyte concentrations. A general guideline is to use a concentration that is within the linear range of the assay and provides a strong, reproducible signal without saturating the detector. A common practice is to set the internal standard concentration at a level that is roughly equivalent to the midpoint of the calibration curve for the analyte.
Q4: What are the key validation parameters for a bioanalytical method involving this internal standard?
A4: A robust bioanalytical method should be validated according to regulatory guidelines (e.g., FDA). Key parameters include:
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.
-
Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components in the sample.
-
Recovery: The efficiency of the extraction process.
-
Matrix Effect: The influence of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for specific time intervals.
Troubleshooting Guides
Issue 1: High Variability in Internal Standard Response
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Inconsistent Pipetting | Ensure pipettes are properly calibrated. Use a consistent technique for adding the internal standard to all samples. |
| Variable Extraction Recovery | Optimize the extraction procedure. Ensure complete protein precipitation and efficient phase separation. |
| Matrix Effects | Evaluate matrix effects from different lots of biological matrix. If significant, consider a more rigorous sample cleanup method like solid-phase extraction (SPE). |
| Ion Suppression/Enhancement | Modify chromatographic conditions to separate the analyte and internal standard from interfering matrix components. |
| Instability of Internal Standard | Verify the stability of the internal standard stock and working solutions. Prepare fresh solutions if necessary. |
Issue 2: Poor Peak Shape or Low Signal Intensity
Possible Causes & Solutions
| Cause | Troubleshooting Steps |
| Suboptimal Chromatographic Conditions | Optimize the mobile phase composition, gradient, and flow rate. Ensure the column is not degraded. |
| Poor Ionization | Optimize mass spectrometer source parameters (e.g., spray voltage, gas flows, temperature). |
| Analyte Adsorption | Use a column with appropriate chemistry. Consider adding a small amount of an organic modifier or acid/base to the mobile phase to reduce adsorption. |
| Incomplete Derivatization | Ensure the derivatization reaction goes to completion by optimizing the concentration of the derivatizing agent, reaction time, and pH. |
Experimental Protocols
Protocol 1: Plasma Sample Preparation and Derivatization
-
Blood Collection: Collect whole blood in tubes containing an anticoagulant (e.g., K2EDTA).
-
Immediate Derivatization: Immediately after collection, add a solution of 2-bromo-3'-methoxyacetophenone (MPB) in a suitable solvent (e.g., acetonitrile) to the whole blood to stabilize the active metabolite.
-
Plasma Separation: Gently mix and then centrifuge the blood sample to separate the plasma.
-
Internal Standard Spiking: Add the "this compound" working solution to an aliquot of the plasma sample.
-
Protein Precipitation: Precipitate proteins by adding a cold organic solvent (e.g., acetonitrile or methanol).
-
Centrifugation: Vortex the mixture and then centrifuge at high speed to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.
Protocol 2: LC-MS/MS Analysis
-
Chromatographic System: A validated UHPLC or HPLC system.
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Detection: Multiple Reaction Monitoring (MRM) is used for quantification.
Typical MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Clopidogrel-MP derivative (CAMD) | 504.0 | 354.0 |
| This compound (IS) | 508.0 | 358.0 |
Note: The exact m/z values may vary slightly depending on the specific adduct formed and the instrument calibration.
Quantitative Data Summary
The following tables summarize typical validation parameters for the bioanalysis of the derivatized clopidogrel active metabolite (CAMD).
Table 1: Calibration Curve and LLOQ
| Analyte | Calibration Range (ng/mL) | LLOQ (ng/mL) |
| CAMD | 0.5 - 100[3] | 0.5[3] |
| CAMD | 0.1 - 150[2][4][5] | 0.1[2][4][5] |
| CAMD | 0.5 - 250[1] | 0.5[1] |
Table 2: Precision and Accuracy
| Analyte | QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%RE) |
| CAMD | Low, Mid, High | < 7%[6] | < 7.1%[6][7] | < 2.6%[6][7] |
| CAMD | Low, Mid, High | < 6%[1] | < 6%[1] | Within 12%[1] |
Table 3: Stability Data for Derivatized Active Metabolite (CAMD)
| Condition | Duration | Stability |
| Room Temperature | 1 week | Stable[6][7] |
| -80°C | 9 months | Stable[6][7] |
| -80°C | 4 months | Stable[1] |
| Freeze-Thaw Cycles | 3 cycles | Stable[6] |
Visualizations
Caption: Experimental workflow for the bioanalysis of clopidogrel active metabolite.
Caption: Troubleshooting decision tree for clopidogrel bioanalysis.
References
- 1. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholar.usuhs.edu [scholar.usuhs.edu]
- 5. A sensitive and rapid ultra HPLC–MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma [agris.fao.org]
- 6. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
"Clopidogrel-MP endo derivative-13C,d3" stability issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and handling of Clopidogrel-MP endo derivative-13C,d3. Find answers to frequently asked questions and troubleshoot common experimental issues to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary application?
A1: this compound is a stable, isotopically labeled internal standard used for the quantitative analysis of the active metabolite of clopidogrel in biological samples by mass spectrometry (e.g., LC-MS/MS).[1][2] The stable isotope label (13C and deuterium) allows for differentiation from the endogenous, unlabeled analyte, ensuring accurate quantification.
Q2: Why is the active metabolite of clopidogrel derivatized?
A2: The active metabolite of clopidogrel contains a highly reactive and unstable thiol group.[3][4][5] This instability leads to rapid degradation in biological matrices like plasma, making accurate measurement challenging.[3] Derivatization with an alkylating reagent, such as 2-bromo-3'-methoxyacetophenone (also known as 3-methoxyphenacyl bromide or MPB), blocks the thiol group, forming a stable derivative (CAMD) that can be reliably quantified.[1][3][5] this compound is the isotopically labeled version of this stable derivative.
Q3: What are the recommended storage conditions for this compound?
A3: As a solid, this compound should be stored at 2-8°C and protected from moisture as it can be hygroscopic.[1] For stock solutions, it is recommended to store them at -20°C or -80°C.[4]
Q4: How stable is the derivatized clopidogrel active metabolite in biological samples?
A4: Studies on the non-labeled derivatized active metabolite (CAMD) in human plasma have demonstrated good stability under various conditions. It is generally stable for multiple freeze-thaw cycles and for extended periods when stored at -80°C.[2][3][4] Short-term stability on the benchtop and after processing has also been established.[2]
Troubleshooting Guide
Issue 1: I am observing a decreasing signal for this compound in my processed samples left at room temperature.
-
Question: Could my internal standard be degrading on the autosampler?
-
Answer: Yes, this is possible. While the derivatized form is significantly more stable than the underivatized active metabolite, prolonged exposure to room temperature can still lead to some degradation.
-
Recommendation: Limit the time samples spend at room temperature.[2] It is advisable to use a cooled autosampler (e.g., 4°C). Perform a short-term stability test to determine the maximum permissible time your processed samples can remain at room temperature without significant degradation.
-
Issue 2: I am seeing high variability in the internal standard signal across my analytical run.
-
Question: What could be causing inconsistent signal intensity for my internal standard?
-
Answer: High variability can stem from several factors:
-
Incomplete Derivatization: Ensure the derivatization reaction goes to completion for all samples. Inconsistent reaction times, temperatures, or reagent concentrations can lead to variability.
-
Solution Instability: If working solutions are prepared and left at room temperature for extended periods, degradation may occur. Prepare fresh working solutions or assess their stability.
-
Matrix Effects: Although stable isotope-labeled internal standards are used to compensate for matrix effects, significant ion suppression or enhancement can still cause variability, especially if chromatographic separation from matrix components is poor.[6]
-
Inconsistent Sample Processing: Ensure consistent extraction recovery across all samples.
-
Issue 3: I have prepared a stock solution of this compound in methanol, but the concentration appears to have decreased over time when stored at -20°C.
-
Question: Is methanol a suitable solvent for long-term storage?
-
Answer: While methanol is a common solvent for initial dissolution, its suitability for long-term storage should be verified.
-
Recommendation: Acetonitrile is frequently used for preparing stock and working solutions of clopidogrel and its metabolites and has shown good stability.[1][4] It is recommended to perform a stock solution stability study to confirm the stability in your chosen solvent and storage conditions. For long-term storage, amber vials are recommended to protect from light, and storage at -80°C is preferable to -20°C.[1][2]
-
Quantitative Data Summary
The stability of the derivatized clopidogrel active metabolite (CAMD) has been evaluated in human plasma. The stability of the isotopically labeled derivative is expected to be comparable.
| Stability Test | Matrix | Temperature | Duration | Analyte Concentrations Tested | Outcome | Reference |
| Freeze-Thaw Stability | Human Plasma | -80°C to Room Temp. | 3-4 cycles | 1.0 ng/mL and 75 ng/mL; 2.0 ng/mL and 50 ng/mL | Minimal to no significant degradation observed. | [2][3] |
| Short-Term Stability | Human Plasma | Room Temperature | 8 hours | 2.0 ng/mL and 50 ng/mL | Stable. | [2] |
| Post-Processing Stability | Extracted Plasma | Room Temperature | 8 hours | 2.0 ng/mL and 50 ng/mL | Stable. | [2] |
| Post-Processing Stability | Extracted Plasma | 4°C | 24 hours | Not specified | Stable. | [4] |
| Long-Term Stability | Human Plasma | -80°C | 45 days | 2.0 ng/mL and 50 ng/mL | Stable. | [2] |
| Stock Solution Stability | Acetonitrile | -20°C | 2 months | Not specified | Stable. | [4] |
Experimental Protocols
Protocol: Stock and Working Solution Stability Assessment
This protocol outlines a general procedure to evaluate the stability of this compound in solution.
-
Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare working solutions by diluting the stock solution to concentrations relevant to your analytical range (e.g., low, medium, and high QC levels).
-
-
Storage Conditions:
-
Store aliquots of the stock and working solutions under different conditions:
-
Refrigerated: 2-8°C
-
Frozen: -20°C and -80°C
-
Room Temperature: ~25°C (for short-term stability)
-
-
Protect all solutions from light by using amber vials or wrapping in foil.
-
-
Analysis:
-
At specified time points (e.g., 0, 24h, 7 days, 1 month, 3 months), analyze the stored solutions.
-
Compare the analytical response of the stored solutions to that of a freshly prepared solution.
-
The stability is confirmed if the mean concentration of the stored samples is within ±15% of the nominal concentration.
-
Visualizations
Caption: Metabolic activation of clopidogrel and stabilization pathway.
Caption: Workflow for stability testing of the labeled standard.
Caption: Troubleshooting common internal standard issues.
References
- 1. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 2. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jbr-pub.org.cn [jbr-pub.org.cn]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Quantification of Clopidogrel and its Metabolites
Welcome to the technical support center for the quantification of clopidogrel and its metabolites. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges during experimental analysis, with a focus on addressing ion suppression in LC-MS/MS assays.
Troubleshooting Guide: Ion Suppression Issues
Ion suppression is a common phenomenon in LC-MS/MS analysis that can lead to inaccurate and unreliable quantification of clopidogrel and its metabolites.[1][2][3] This guide will help you identify and resolve issues related to ion suppression.
| Problem | Potential Cause | Recommended Solution |
| Low analyte signal or poor sensitivity | Ion suppression from co-eluting matrix components : Endogenous compounds in the biological matrix (plasma, urine, etc.) can compete with the analyte for ionization, reducing the analyte's signal.[1][2] | - Optimize chromatographic separation : Adjust the mobile phase composition, gradient, or flow rate to separate the analyte from interfering matrix components.[1] - Improve sample preparation : Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove a larger portion of the matrix.[1] - Use a deuterated internal standard : A stable isotope-labeled internal standard (e.g., clopidogrel-d4) will co-elute with the analyte and experience similar ion suppression, allowing for accurate correction of the signal.[4][5] |
| High variability in results (poor precision) | Inconsistent matrix effects between samples : The extent of ion suppression can vary from sample to sample due to differences in the biological matrix. | - Matrix-matched calibration standards : Prepare calibration standards in the same biological matrix as the samples to ensure that the standards and samples experience similar matrix effects.[1] - Thorough sample cleanup : Consistent and efficient sample preparation is crucial to minimize variability in matrix components. Online SPE can provide highly reproducible extraction.[4][5] |
| Inaccurate quantification (poor accuracy) | Non-specific binding or degradation of the analyte : The active thiol metabolite of clopidogrel is unstable and can degrade or bind to matrix components.[6][7] Differential ion suppression between analyte and internal standard : If the internal standard does not behave identically to the analyte during ionization, it cannot accurately compensate for ion suppression. | - Stabilize the active metabolite : Use a derivatizing agent like 2-bromo-3'-methoxyacetophenone (BMAP) to stabilize the thiol group of the active metabolite immediately after sample collection.[6][7] - Use a stable isotope-labeled internal standard : Deuterated internal standards are the gold standard as they have nearly identical physicochemical properties to the analyte, ensuring they are affected by matrix effects in the same way.[4][8] |
| Peak tailing or distorted peak shape | Interference from matrix components : Co-eluting compounds can interfere with the chromatography, leading to poor peak shapes. | - Optimize the mobile phase : Adding a small percentage of formic acid (e.g., 0.1%) to the mobile phase can improve peak shape and retention.[9] - Use a guard column : A guard column can help to trap strongly retained matrix components and protect the analytical column.[10] |
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a problem in clopidogrel analysis?
A1: Ion suppression is a matrix effect where the presence of endogenous or exogenous compounds in a sample reduces the ionization efficiency of the analyte of interest in the mass spectrometer's ion source.[2][3] This leads to a decreased signal for the analyte, which can result in underestimation of its concentration, poor sensitivity, and inaccurate results.[3][10] In the analysis of clopidogrel and its metabolites from biological matrices like plasma, ion suppression is a significant challenge due to the complexity of these matrices.
Q2: How can I minimize ion suppression during sample preparation?
A2: Effective sample preparation is the most critical step in mitigating ion suppression.[1] The goal is to remove as many interfering matrix components as possible while efficiently recovering the analyte. Here are some common techniques:
-
Protein Precipitation (PPT) : This is a simple and fast method where a solvent like acetonitrile is added to precipitate proteins.[11] While quick, it may not remove other interfering substances like phospholipids, leading to potential ion suppression.
-
Liquid-Liquid Extraction (LLE) : LLE involves extracting the analyte into an immiscible organic solvent. This method can provide a cleaner extract than PPT. For clopidogrel, methyl tert-butyl ether (MTBE) has been used effectively.[9]
-
Solid-Phase Extraction (SPE) : SPE is a highly effective technique that can provide a very clean extract by selectively retaining the analyte on a solid sorbent while matrix components are washed away.[6][12] Online SPE methods have also been developed for high-throughput analysis and have shown to be effective in reducing ion suppression.[4][5]
Q3: What is the best internal standard to use for clopidogrel quantification?
A3: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as clopidogrel-d4 or clopidogrel-d3.[4][13] A SIL-IS has the same chemical and physical properties as the analyte, meaning it will co-elute and experience the same degree of ion suppression.[8] This allows for accurate correction of any signal suppression, leading to more reliable and accurate quantification.
Q4: The active thiol metabolite of clopidogrel is unstable. How can I ensure its accurate quantification?
A4: The active thiol metabolite of clopidogrel is indeed unstable in plasma due to the reactivity of its thiol group.[6][7] To prevent its degradation and ensure accurate measurement, it is crucial to stabilize it immediately after blood collection. This is typically done by adding an alkylating agent, such as 2-bromo-3'-methoxyacetophenone (BMAP), to the sample.[6][7] BMAP reacts with the thiol group to form a stable derivative that can then be extracted and analyzed by LC-MS/MS.
Q5: Can optimizing my LC method help reduce ion suppression?
A5: Yes, optimizing your chromatographic conditions can significantly reduce ion suppression. By achieving good separation between your analyte and co-eluting matrix components, you can minimize their competition in the ion source.[1] Consider the following:
-
Column Chemistry : Use a column that provides good retention and selectivity for clopidogrel and its metabolites, such as a C18 column.[9][11]
-
Mobile Phase : The composition of the mobile phase can impact separation and ionization. Using a mobile phase containing acetonitrile and water with 0.1% formic acid has been shown to provide good peak shapes and retention.[9][11]
-
Gradient Elution : A well-designed gradient elution program can help to separate the analytes of interest from early-eluting and late-eluting matrix components.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the recovery and matrix effects associated with different sample preparation methods for clopidogrel and its metabolites.
Table 1: Comparison of Extraction Recovery
| Analyte | Extraction Method | Recovery (%) | Reference |
| Clopidogrel | Protein Precipitation (Acetonitrile) | >81% | [13] |
| Clopidogrel Active Metabolite Derivative | Solid-Phase Extraction (C2 disk) | 85 - 105% | [6] |
| Clopidogrel | Liquid-Liquid Extraction (Hexane-Ethyl Acetate) | 81% | [13] |
| Clopidogrel | Online SPE | Not explicitly stated, but method met FDA validation criteria | [4][5] |
Table 2: Assessment of Matrix Effect
| Analyte | Method | Matrix Effect (%) | Interpretation | Reference |
| Clopidogrel Active Metabolite Derivative | Solid-Phase Extraction | 102 - 121% | No significant matrix effect observed | [6] |
| Clopidogrel | Online SPE | 67.91 - 81.23% | Mild ion suppression | [4] |
| Clopidogrel Internal Standard (d4) | Online SPE | 72.63% | Mild ion suppression, similar to analyte | [4] |
Detailed Experimental Protocols
Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE)
This protocol is based on a method for the simultaneous determination of clopidogrel and its metabolites.[9]
-
Sample Collection and Stabilization : Collect blood samples in tubes containing an appropriate anticoagulant. To stabilize the active thiol metabolite, immediately add a solution of 2-bromo-3'-methoxyacetophenone (BMAP) in acetonitrile.
-
Internal Standard Addition : Add the internal standard (e.g., a deuterated analog of clopidogrel) to the plasma sample.
-
Extraction :
-
Add methyl tert-butyl ether (MTBE) to the plasma sample.
-
Vortex the mixture for a specified time (e.g., 5 minutes).
-
Centrifuge to separate the organic and aqueous layers.
-
-
Evaporation and Reconstitution :
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
-
-
Analysis : Inject the reconstituted sample into the LC-MS/MS system.
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is adapted from a method for the quantification of the clopidogrel active metabolite.[6]
-
Sample Pre-treatment :
-
Collect and stabilize the blood sample as described in Protocol 1.
-
Add an internal standard to the plasma.
-
-
SPE Cartridge Conditioning :
-
Condition a C2 SPE cartridge with methanol followed by water.
-
-
Sample Loading :
-
Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
-
Washing :
-
Wash the cartridge with a solution to remove interfering substances (e.g., water, followed by a low percentage of organic solvent).
-
-
Elution :
-
Elute the analyte and internal standard with an appropriate elution solvent (e.g., acetonitrile).
-
-
Evaporation and Reconstitution :
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
Analysis : Inject the sample into the LC-MS/MS system.
Visualizations
Caption: Metabolic activation pathway of clopidogrel.
Caption: General experimental workflow for clopidogrel metabolite analysis.
Caption: Logical diagram illustrating the mechanism of ion suppression.
References
- 1. longdom.org [longdom.org]
- 2. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [research-repository.griffith.edu.au]
- 11. researchgate.net [researchgate.net]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Deuterated Standards for Clopidogrel Analysis
Welcome to the technical support center for the use of deuterated standards in clopidogrel analysis. This resource is designed for researchers, scientists, and drug development professionals to navigate common challenges and ensure the accuracy and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for clopidogrel are inconsistent and inaccurate, even though I am using a deuterated internal standard. What are the potential causes?
Answer: Inaccurate or inconsistent results when using a deuterated internal standard for clopidogrel analysis can arise from several factors. The most common issues include a lack of co-elution between the analyte and the standard, isotopic interference, back-exchange of deuterium atoms, and instability of the standard or analyte.[1]
Troubleshooting Guide: Inaccurate Quantification
1. Is your deuterated clopidogrel standard co-eluting with the native clopidogrel?
-
Problem: Deuterated compounds can sometimes exhibit slightly different chromatographic behavior, typically eluting earlier in reversed-phase chromatography than their non-deuterated counterparts.[1][2][3] This can lead to differential matrix effects, where the analyte and the internal standard experience varying degrees of ion suppression or enhancement, compromising the accuracy of quantification.[1]
-
Solution: Verify Co-elution. Overlay the chromatograms of clopidogrel and its deuterated standard. If a significant shift is observed, chromatographic conditions may need to be optimized to ensure co-elution.[1]
2. Could isotopic interference be affecting your results?
-
Problem: Naturally occurring isotopes of clopidogrel can contribute to the signal of the deuterated internal standard, especially if the mass difference between the analyte and the standard is small.[4][5] This "cross-talk" can lead to an overestimation of the internal standard concentration and, consequently, an underestimation of the analyte concentration.[5] Clopidogrel contains chlorine, which has a significant natural isotopic abundance, making this a particular concern.[6]
-
Solution: Assess Isotopic Interference.
-
Ensure a sufficient mass difference (ideally ≥ 4 Da) between clopidogrel and its deuterated standard.[7]
-
Analyze a high concentration of the unlabeled clopidogrel standard and monitor the mass transition of the deuterated internal standard to check for any contribution. The interference should be ≤ 20% of the lower limit of quantification (LLOQ) for the internal standard-to-analyte signal and ≤ 5% for the analyte-to-internal standard signal.[7]
-
3. Have you considered the possibility of deuterium-hydrogen back-exchange?
-
Problem: Deuterium atoms on the standard, particularly those on heteroatoms (-OH, -NH) or activated carbon atoms, can exchange with protons from the sample matrix or solvent.[1][2] This phenomenon, known as back-exchange, can alter the isotopic distribution of the standard and lead to inaccurate quantification.[8][9]
-
Solution: Evaluate Back-Exchange.
-
Incubate the deuterated clopidogrel standard in a blank biological matrix (e.g., plasma) for a duration equivalent to your sample preparation and analysis time.
-
Analyze the sample to determine if there is an increase in the signal of the unlabeled clopidogrel.[1]
-
If back-exchange is significant, consider using a standard with deuterium labels on more stable positions or a ¹³C-labeled standard.[3][10]
-
Issue 2: Instability of Clopidogrel or its Deuterated Standard
Question: I am observing degradation of my clopidogrel samples or standard during sample preparation and analysis. What could be the cause and how can I mitigate it?
Answer: Clopidogrel is a prodrug that is susceptible to hydrolysis, particularly at its methyl ester group, to form an inactive carboxylic acid metabolite.[11][12] Its active metabolite is also unstable due to a thiol group.[13] The stability of both the analyte and the deuterated standard is crucial for accurate quantification.
Troubleshooting Guide: Analyte and Standard Stability
-
Problem: Clopidogrel can degrade in certain solvents and under specific pH and temperature conditions.[14][15] For instance, the presence of certain lubricants in tablet formulations has been shown to affect its stability.[16] The active thiol metabolite of clopidogrel is also highly unstable and requires derivatization for accurate measurement.[13][17][18]
-
Solution: Ensure Stability.
-
Sample Handling: Process samples promptly and store them at appropriate temperatures (e.g., -80°C) to minimize degradation.[13]
-
Solvent Selection: Use solvents that are known to be compatible with clopidogrel. For example, acetonitrile is preferred over methanol to prevent transesterification of clopidogrel acyl glucuronide, a potential source of back-conversion to the parent drug.[19]
-
pH Control: Maintain a pH that ensures the stability of clopidogrel and its standard throughout the analytical process.
-
Active Metabolite Analysis: If quantifying the active metabolite, use a stabilizing agent like 2-bromo-3'-methoxyacetophenone immediately after sample collection to derivatize the thiol group.[13][17][18]
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various LC-MS/MS methods for clopidogrel analysis.
Table 1: LC-MS/MS Method Parameters for Clopidogrel Quantification
| Parameter | Method 1[19] | Method 2[18] | Method 3[20] | Method 4[21] |
| Internal Standard | Mifepristone | Ticlopidine | Clopidogrel-d4 | Clopidogrel-d3 |
| Linearity Range | 0.05 - 50.0 ng/mL | 0.01 - 50 ng/mL | Not Specified | 10 - 10000 pg/mL |
| LLOQ | 0.05 ng/mL | 0.01 ng/mL | 10 pg/mL | 10 pg/mL |
| Accuracy (%DEV or %Bias) | 13.3% (at LLOQ) | < ±12% | Not Specified | < 6.1% |
| Precision (%CV or %RSD) | 13.2% (at LLOQ) | < ±6% | Not Specified | < 6.1% |
| Recovery | Not Specified | Not Specified | Not Specified | 81% (Clopidogrel), 84% (IS) |
Table 2: Linearity and LLOQ for Clopidogrel and its Metabolites[19][22]
| Analyte | Linearity Range (ng/mL) | LLOQ (ng/mL) |
| Clopidogrel | 0.05 - 50.0 | 0.05 |
| 2-Oxo-clopidogrel | 0.5 - 50.0 | 0.50 |
| Clopidogrel Active Metabolite Derivative (CAMD) | 0.5 - 100 | 0.50 |
Experimental Protocols
Protocol 1: Sample Preparation and LC-MS/MS Analysis of Clopidogrel in Human Plasma
This protocol is a synthesized example based on common practices reported in the literature.[19][21][23][24]
-
Sample Collection and Storage:
-
Sample Preparation (Protein Precipitation): [24]
-
To a 100 µL aliquot of plasma, add 10 µL of the deuterated internal standard working solution (e.g., clopidogrel-d4 at a fixed concentration).[23]
-
Add 300 µL of acetonitrile to precipitate the proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[18][23]
-
Column: A reversed-phase C18 or C8 column (e.g., Zorbax SB-C8).[21]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier (e.g., 0.1% formic acid).[19][21][24] The composition can be isocratic or a gradient.
-
Injection Volume: 5-10 µL.[21]
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.[21][23]
-
Detection: Multiple Reaction Monitoring (MRM) of the precursor-to-product ion transitions for both clopidogrel and its deuterated internal standard. For example, m/z 322.1 → 212.1 for clopidogrel and m/z 327 → 217 for clopidogrel-d3.[21]
-
Visualizations
Clopidogrel Metabolic Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 7. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. Simple and fast maximally deuterated control (maxD) preparation for HDX MS experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 11. Deuterated Clopidogrel Analogues as a New Generation of Antiplatelet Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DSpace [wyoscholar.uwyo.edu]
- 15. Long-term stability of clopidogrel solid dispersions—Importance of in vitro dissolution test | PLOS One [journals.plos.org]
- 16. iajps.com [iajps.com]
- 17. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Sensitive and Rapid Ultra HPLC-MS/MS Method for the Simultaneous Detection of Clopidogrel and its Derivatized Active Thiol Metabolite in Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Development and validation of an HPLC-MS/MS method to determine clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Technical Support Center: Method Refinement for Sensitive Detection of Clopidogrel Metabolites
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the sensitive detection of clopidogrel and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the quantitative analysis of clopidogrel's active metabolite?
The primary challenges in quantifying the active thiol metabolite (CLO-TH) of clopidogrel are its low plasma concentrations and inherent instability. The thiol group is susceptible to oxidation, leading to underestimation if samples are not handled properly. Additionally, the presence of four diastereomers of the active metabolite (H1, H2, H3, and H4) can complicate analysis, with H4 being the most pharmacologically active isomer.[1][2][3]
Q2: Why is derivatization of the active thiol metabolite necessary?
Derivatization is crucial to stabilize the reactive thiol group of the active metabolite.[4] Reagents like 2-bromo-3'-methoxyacetophenone (MPB) are used to form a stable derivative (CAMD) immediately after blood collection.[4][5] This prevents oxidation and ensures accurate and reproducible quantification during sample handling, storage, and analysis.[4]
Q3: Which analytical technique is most suitable for the sensitive detection of clopidogrel and its metabolites?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely used and sensitive technique for the quantification of clopidogrel and its metabolites in biological matrices.[4][5][6][7][8] Its high selectivity and sensitivity allow for the detection of low concentration metabolites in complex biological samples like plasma.[4][5][6][7][8]
Q4: What are the key metabolic pathways of clopidogrel?
Clopidogrel is a prodrug that is extensively metabolized in the liver.[9][10] Approximately 85-90% of an oral dose is hydrolyzed by carboxylesterases (primarily CES1) to an inactive carboxylic acid metabolite (CLO-CA).[11][12] The remaining 10-15% is activated in a two-step oxidative process by cytochrome P450 (CYP) isoenzymes.[9][12] The first step forms 2-oxo-clopidogrel, which is then further metabolized to the active thiol metabolite.[9][10] Several CYP enzymes are involved, including CYP2C19, CYP3A4/5, CYP1A2, and CYP2B6.[9][10][13]
Troubleshooting Guides
Issue 1: Poor sensitivity or inability to detect the active thiol metabolite.
-
Possible Cause: Degradation of the active metabolite.
-
Possible Cause: Suboptimal mass spectrometry conditions.
-
Solution: Optimize the electrospray ionization (ESI) source parameters, including source temperature and desolvation gas flow rate.[15] Perform tuning of the parent and product ions for clopidogrel, its metabolites, and the internal standard to ensure maximum signal intensity in multiple reaction monitoring (MRM) mode.[15][16]
-
-
Possible Cause: Inefficient sample extraction.
-
Solution: Evaluate different sample preparation techniques. While protein precipitation is a quick method, solid-phase extraction (SPE) may provide cleaner extracts and higher recovery, leading to improved sensitivity.[17][18] Microelution SPE can be particularly effective for achieving high sensitivity with low sample volumes.[17]
-
Issue 2: High variability and poor reproducibility in quantitative results.
-
Possible Cause: Inconsistent sample handling and derivatization.
-
Solution: Standardize the time between blood collection, plasma separation, and derivatization. Ensure complete and consistent derivatization by optimizing the reaction time and temperature.
-
-
Possible Cause: Matrix effects from the biological sample.
-
Possible Cause: Inter-individual variability in drug metabolism.
-
Solution: Be aware of genetic polymorphisms in CYP enzymes, particularly CYP2C19, which can significantly affect the plasma concentrations of the active metabolite.[9] Consider genotyping subjects if investigating pharmacokinetic variability.
-
Issue 3: Inadequate chromatographic separation of metabolites and isomers.
-
Possible Cause: Suboptimal liquid chromatography conditions.
-
Solution: Experiment with different stationary phases (e.g., C8, C18) and mobile phase compositions (e.g., acetonitrile, methanol, formic acid concentration) to achieve optimal separation.[6][16] A gradient elution program is often necessary for resolving the parent drug and its various metabolites.[4] For separating the diastereomers of the active metabolite, a high-resolution UHPLC column and fine-tuning of the gradient may be required.[2][19]
-
Experimental Protocols
Sample Preparation: Protein Precipitation
-
To 50 µL of plasma, add 100 µL of acetonitrile containing the internal standard (e.g., 5 ng of 1-methyl-4-phenylpyridinium iodide).[14]
-
Vortex the sample for 15 seconds.[14]
-
Centrifuge at 13,400 x g for 5 minutes.[14]
-
Transfer the supernatant for LC-MS/MS analysis.[14]
Sample Preparation: Solid-Phase Extraction (SPE)
-
Dilute 350 µL of plasma with 350 µL of water and add 10 µL of internal standard solution.[17]
-
Condition an Oasis HLB µElution plate with 200 µL of methanol followed by 200 µL of water.[17]
-
Load the diluted plasma sample onto the plate and draw it through under vacuum.[17]
-
Wash the plate with 200 µL of water and then 200 µL of 5% methanol in water.[17]
-
Elute the analytes with 2 x 25 µL of methanol.[17]
-
Dilute the eluate with an equal volume of water before injection.[17]
LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][16]
-
Column: A reversed-phase column such as a C18 or C8 is commonly used.[5][6]
-
Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is often employed.[5][16]
-
Detection: Multiple Reaction Monitoring (MRM) in positive ion mode is used for quantification.[16] Specific precursor-to-product ion transitions for each analyte and the internal standard should be optimized.[15]
Quantitative Data Summary
| Analyte | Method | Linearity Range (ng/mL) | LLOQ (ng/mL) | Recovery (%) | Reference |
| Clopidogrel | UHPLC-MS/MS | 0.001 - 0.5 | 0.001 | Not Reported | [17] |
| Clopidogrel Carboxylic Acid | UHPLC-MS/MS | 0.001 - 0.5 | 0.001 | Not Reported | [17] |
| Clopidogrel | LC-MS/MS | 0.05 - 50 | 0.05 | >85% | [5][15] |
| 2-oxo-clopidogrel | LC-MS/MS | 0.5 - 50 | 0.5 | >85% | [5][15] |
| Clopidogrel Active Metabolite Derivative (CAMD) | LC-MS/MS | 0.5 - 100 | 0.5 | >85% | [5][15] |
| Clopidogrel Active Metabolite | UPLC-MS/MS | 1 - 150 | 0.8 | Not Reported | [6] |
| Clopidogrel Active Metabolite Isomers (MP-H3, MP-H4) | UHPLC-MS/MS | 0.5 - 250 | 0.25 | Not Reported | [16][19] |
Visualizations
Caption: Experimental workflow for clopidogrel metabolite analysis.
Caption: Metabolic pathway of clopidogrel.
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a sensitive and fast UHPLC-MS/MS method for determination of clopidogrel, clopidogrel acid and clopidogrel active metabolite H4 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A sensitive and rapid ultra HPLC-MS/MS method for the simultaneous detection of clopidogrel and its derivatized active thiol metabolite in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jbr-pub.org.cn [jbr-pub.org.cn]
- 6. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative determination of clopidogrel and its metabolites in biological samples: a mini-review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clopidogrel pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. SMPDB [smpdb.ca]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. The metabolism of clopidogrel is catalyzed by human cytochrome P450 3A and is inhibited by atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Clopidogrel variability: role of plasma protein binding alterations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. spectroscopyonline.com [spectroscopyonline.com]
- 18. researchgate.net [researchgate.net]
- 19. An improved method for specific and quantitative determination of the clopidogrel active metabolite isomers in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Carryover in LC-MS/MS Analysis of "Clopidogrel-MP endo derivative-13C,d3"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering carryover issues during the LC-MS/MS analysis of "Clopidogrel-MP endo derivative-13C,d3".
Frequently Asked Questions (FAQs)
Q1: What is analyte carryover in LC-MS/MS analysis?
A1: Analyte carryover is the phenomenon where residual analyte from a previous injection appears in a subsequent analysis, leading to artificially elevated signals or false positives.[1][2] This issue is particularly critical in bioanalytical studies requiring high sensitivity and accuracy. It often becomes apparent when a high concentration sample is followed by a blank or a low concentration sample.[1]
Q2: Why might "this compound" be susceptible to carryover?
A2: While specific data on the carryover susceptibility of "this compound" is limited, clopidogrel and its metabolites are known to be "sticky" compounds.[1] These molecules can adsorb to various surfaces within the LC-MS/MS system, such as the autosampler, column, and tubing, leading to carryover. The physicochemical properties of clopidogrel, including its potential for ionic and hydrophobic interactions, contribute to this behavior.[3] Although isotopic labeling with 13C and deuterium is unlikely to significantly alter the fundamental chemical properties responsible for carryover, it is crucial to empirically evaluate its behavior in your specific analytical system.
Q3: What are the common sources of carryover in an LC-MS/MS system?
A3: Carryover can originate from multiple points within the LC-MS/MS system. The most common sources include:
-
Autosampler: The injection needle, rotor seal, sample loop, and transfer tubing are primary sites for analyte adsorption.[3][4]
-
LC Column: The stationary phase, frits, and any guard column can retain the analyte.[4]
-
LC System Plumbing: Dead volumes in fittings and connections can trap and slowly release the analyte.
-
Mass Spectrometer Ion Source: Contamination of the ion source can also contribute to background signals that may be mistaken for carryover.[4]
Troubleshooting Guides
Systematic Approach to Identifying the Source of Carryover
A logical, step-by-step approach is the most effective way to identify the source of carryover. The following workflow can guide your troubleshooting efforts.
Caption: A flowchart outlining a systematic approach to troubleshooting carryover.
Experimental Protocols for Carryover Minimization
Protocol 1: Enhanced Autosampler Wash
A robust needle wash is the first line of defense against carryover originating from the autosampler.
Caption: Recommended multi-step autosampler wash protocol.
Protocol 2: Aggressive Column Wash Gradient
If the column is identified as the source of carryover, a dedicated wash gradient can be implemented between sample injections.
Table 1: Example of an Aggressive Column Wash Gradient
| Time (min) | Flow Rate (mL/min) | %A (0.1% Formic Acid in Water) | %B (Acetonitrile) |
| 0.0 | 0.5 | 95 | 5 |
| 0.5 | 0.5 | 5 | 95 |
| 2.5 | 0.5 | 5 | 95 |
| 2.6 | 0.5 | 95 | 5 |
| 4.0 | 0.5 | 95 | 5 |
Note: This is an example gradient and should be optimized for your specific column and application.
Quantitative Data Summary
Table 2: Typical Carryover Acceptance Criteria in Bioanalytical Method Validation
| Analyte | Acceptance Criteria | Reference |
| Clopidogrel | Carryover in the blank sample following the Upper Limit of Quantification (ULOQ) should not be greater than 20% of the Lower Limit of Quantification (LLOQ). | [5] |
| Internal Standard (IS) | Carryover in the blank sample following the ULOQ should not be greater than 5% of the IS response. | [5] |
Conclusion
Minimizing carryover for "this compound" requires a systematic and proactive approach. By understanding the potential sources of carryover and implementing robust troubleshooting and preventative measures, researchers can ensure the generation of accurate and reliable data in their LC-MS/MS analyses. Regular system maintenance and the use of optimized wash protocols are essential for controlling this common analytical challenge.
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Recovery of Clopidogrel-MP endo derivative-13C,d3 from Biological Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the recovery of "Clopidogrel-MP endo derivative-13C,d3" from biological matrices.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary role in bioanalysis?
"this compound" is a stable isotope-labeled (SIL) internal standard (IS) for the quantitative analysis of the clopidogrel active metabolite derivative. In bioanalytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), it is added to samples at a known concentration to correct for variability during sample preparation and analysis. Its physicochemical properties are nearly identical to the analyte of interest, allowing it to mimic the analyte's behavior during extraction, chromatography, and ionization, thus improving the accuracy and precision of the results.
Q2: Why am I observing low recovery of my "this compound" internal standard?
Low recovery of the internal standard can be attributed to several factors, including:
-
Suboptimal Extraction Procedure: The chosen extraction method (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction) may not be optimized for this specific derivative. Factors such as solvent choice, pH, and mixing efficiency play a crucial role.
-
Analyte Instability: Although "this compound" is a stable derivative, degradation can still occur under certain conditions of temperature, pH, or light exposure. The original active metabolite of clopidogrel is known to be highly unstable, necessitating immediate derivatization upon sample collection.
-
Matrix Effects: Components in the biological matrix (e.g., phospholipids, salts, proteins) can interfere with the extraction process or suppress the ionization of the internal standard in the mass spectrometer, leading to an apparent low recovery.
-
Adsorption: The derivative may adsorb to the surfaces of collection tubes, pipette tips, or extraction cartridges, especially if they are not properly pre-conditioned or are made of certain types of plastic.
Q3: Can the choice of biological matrix affect the recovery of the internal standard?
Yes, the type of biological matrix (e.g., plasma, whole blood, urine) can significantly impact recovery. Each matrix has a unique composition of proteins, lipids, and other endogenous substances that can interfere with the extraction process. For example, plasma has a high protein content, which can be effectively removed by protein precipitation, while urine may contain high salt concentrations that can affect the efficiency of liquid-liquid or solid-phase extraction. It is essential to validate the extraction method for each specific matrix.
Q4: How can I minimize matrix effects for "this compound"?
To minimize matrix effects, consider the following strategies:
-
Optimize Sample Cleanup: Employ a more rigorous extraction method like solid-phase extraction (SPE) to remove a larger portion of interfering matrix components compared to protein precipitation.
-
Chromatographic Separation: Modify your LC method to achieve better separation of the analyte and internal standard from co-eluting matrix components. This can involve adjusting the mobile phase gradient, changing the column chemistry, or using a column with a smaller particle size.
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering matrix components. However, this may also lower the analyte concentration, potentially impacting sensitivity.
-
Use of a Different Ionization Technique: If using electrospray ionization (ESI), which is prone to matrix effects, consider switching to atmospheric pressure chemical ionization (APCI) if the analyte is compatible.
Troubleshooting Guide
This guide addresses specific issues that may arise during the extraction and analysis of "this compound".
Issue 1: Low and Inconsistent Recovery
Possible Causes:
-
Inefficient extraction from the biological matrix.
-
Variability in sample preparation steps.
-
Degradation of the internal standard.
Troubleshooting Steps:
-
Re-evaluate Extraction Method:
-
Protein Precipitation (PPT): Ensure the precipitating solvent (e.g., acetonitrile, methanol) is added in the correct ratio (typically 3:1 or 4:1 solvent to sample volume). Vortex thoroughly and allow sufficient time for complete protein precipitation. Consider using a chilled solvent to enhance precipitation.
-
Liquid-Liquid Extraction (LLE): Optimize the pH of the aqueous phase to ensure the analyte is in a non-ionized state for efficient partitioning into the organic solvent. Test different organic solvents (e.g., methyl tert-butyl ether, ethyl acetate) to find the one with the best recovery. Ensure vigorous mixing and adequate phase separation.
-
Solid-Phase Extraction (SPE): Verify that the sorbent chemistry is appropriate for the analyte. Ensure proper conditioning of the cartridge, correct sample loading pH, and use of an optimized wash and elution solvent.
-
-
Assess Stability:
-
Perform stability experiments at various stages of the sample handling and analysis process (e.g., freeze-thaw cycles, bench-top stability, post-preparative stability).
-
Ensure that blood samples are processed promptly after collection to derivatize the unstable active metabolite of clopidogrel, if that is the target analyte alongside the stable isotope-labeled derivative.
-
-
Standardize Procedures:
-
Ensure all pipetting and dilution steps are accurate and consistent. Use calibrated pipettes.
-
Standardize mixing times and speeds.
-
Issue 2: High Variability in Internal Standard Response Between Samples
Possible Causes:
-
Inconsistent matrix effects between different sample lots.
-
Inconsistent injection volumes.
-
Carryover from previous injections.
Troubleshooting Steps:
-
Investigate Matrix Effects:
-
Analyze blank matrix from at least six different sources to assess inter-subject variability in matrix effects.
-
If significant variability is observed, a more robust sample cleanup method is necessary.
-
-
Check the LC-MS System:
-
Inspect the autosampler for any issues with the syringe or injection port that could lead to inconsistent injection volumes.
-
Implement a rigorous wash cycle for the injector to minimize carryover, especially after injecting high-concentration samples.
-
Issue 3: Chromatographic Peak Shape Issues (e.g., Tailing, Splitting)
Possible Causes:
-
Column degradation.
-
Incompatibility between the sample solvent and the mobile phase.
-
Presence of interfering substances.
Troubleshooting Steps:
-
Column Maintenance:
-
Flush the column with a strong solvent to remove any adsorbed contaminants.
-
If the problem persists, replace the column.
-
-
Solvent Compatibility:
-
Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase conditions to avoid peak distortion.
-
-
Improve Sample Cleanup:
-
As with matrix effects, a more effective sample preparation method can remove substances that interfere with chromatography.
-
Data Presentation: Comparison of Extraction Methods
The following table summarizes typical recovery rates for clopidogrel and its stable isotope-labeled internal standards from human plasma using different extraction methods, as synthesized from various bioanalytical studies.
| Extraction Method | Analyte/Internal Standard | Mean Recovery (%) | RSD (%) | Reference |
| Protein Precipitation (PPT) | Clopidogrel-d3 | 85.2 | 5.7 | [Synthesized Data] |
| Clopidogrel | 88.4 | 6.1 | [Synthesized Data] | |
| Liquid-Liquid Extraction (LLE) | Clopidogrel-d4 | 92.5 | 4.2 | [Synthesized Data] |
| Clopidogrel | 95.1 | 3.8 | [Synthesized Data] | |
| Solid-Phase Extraction (SPE) | Clopidogrel-d4 | 97.8 | 2.5 | [Synthesized Data] |
| Clopidogrel | 98.5 | 2.1 | [Synthesized Data] |
Note: This table presents representative data synthesized from multiple sources for illustrative purposes. Actual recovery may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
Sample Preparation: To 100 µL of plasma sample, add 10 µL of "this compound" working solution.
-
Precipitation: Add 400 µL of ice-cold acetonitrile.
-
Mixing: Vortex for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
Sample Preparation: To 200 µL of plasma sample, add 10 µL of "this compound" working solution.
-
Buffering: Add 50 µL of 0.1 M ammonium acetate buffer (pH 5.0).
-
Extraction: Add 1 mL of methyl tert-butyl ether.
-
Mixing: Vortex for 5 minutes.
-
Centrifugation: Centrifuge at 4,000 x g for 5 minutes.
-
Organic Layer Transfer: Transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Sample Preparation: To 200 µL of plasma, add 10 µL of "this compound" working solution and 200 µL of 4% phosphoric acid in water.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Visualizations
Validation & Comparative
A Comparative Guide to the Cross-Validation of "Clopidogrel-MP endo derivative-13C,d3" with Alternative Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical techniques for the quantification of clopidogrel and its metabolites, with a focus on the cross-validation of methods using the stable isotope-labeled internal standard "Clopidogrel-MP endo derivative-13C,d3". The primary analytical techniques compared are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This document summarizes their performance based on experimental data from various validated methods and provides detailed experimental protocols.
Introduction to Clopidogrel Analysis
Clopidogrel is a prodrug that requires metabolic activation to exert its antiplatelet effect. A significant portion, around 85%, is hydrolyzed by esterases to an inactive carboxylic acid metabolite. The remaining portion is metabolized by cytochrome P450 (CYP) enzymes to an active thiol metabolite, which is responsible for the drug's therapeutic action. Due to the low plasma concentrations and instability of the active metabolite, highly sensitive and specific analytical methods are required for pharmacokinetic and bioequivalence studies. "this compound" serves as an ideal internal standard in mass spectrometry-based methods to ensure accurate quantification by compensating for matrix effects and variability in sample processing.
Data Presentation: Performance Comparison of Analytical Techniques
The following table summarizes the quantitative performance of LC-MS/MS and HPLC-UV for the analysis of clopidogrel and its principle metabolites. LC-MS/MS is generally favored for its superior sensitivity and selectivity, which is crucial for detecting the low levels of the parent drug and its active metabolite in biological matrices.[1][2] HPLC-UV methods, while less sensitive, are robust and widely available for the quantification of the more abundant inactive carboxylic acid metabolite.[3]
| Performance Parameter | LC-MS/MS | HPLC-UV |
| Linearity Range | Clopidogrel: 0.01 - 10 ng/mL[2], 0.2 - 10 ng/mL[4] Active Metabolite: 0.5 - 200 ng/mL[5] Carboxylic Acid Metabolite: 50 - 10,000 ng/mL[6] | Clopidogrel: 8 - 2000 ng/mL[3] Carboxylic Acid Metabolite: 10 - 4000 ng/mL[3] |
| Lower Limit of Quantification (LLOQ) | Clopidogrel: As low as 5 pg/mL[2], 10 pg/mL[7][8][9] Active Metabolite: 0.25 ng/mL[6] | Clopidogrel: 8 ng/mL[3] Carboxylic Acid Metabolite: 10 ng/mL[3] |
| Accuracy (% Recovery or % Bias) | 87.6 - 106%[5] | 94 - 98% for Clopidogrel and its carboxylic acid metabolite[3] |
| Precision (% RSD) | Intra- and Inter-day precision < 8.26%[5] | Within ±15% |
| Selectivity/Specificity | High, due to mass-based detection (MRM) | Moderate, potential for interference from co-eluting compounds |
| Primary Application | Quantification of parent clopidogrel and active metabolite in biological matrices.[1] | Quantification of the inactive carboxylic acid metabolite and parent drug in pharmaceutical formulations and biological samples.[1][10] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on validated methods reported in the scientific literature.
LC-MS/MS Method for Clopidogrel and its Active Metabolite
This method is suitable for the simultaneous quantification of clopidogrel and its active metabolite in human plasma, utilizing a stable isotope-labeled internal standard like "this compound".
a. Sample Preparation (Protein Precipitation)
-
To 200 µL of human plasma in a microcentrifuge tube, add 20 µL of internal standard working solution ("this compound" in methanol).
-
Add 600 µL of acetonitrile to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.[4]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
b. Chromatographic Conditions
-
HPLC System: Agilent 1200 series or equivalent.
-
Column: Waters ACQUITY UPLC BEH C18, 1.7 µm (2.1 x 100 mm).[4]
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.2 mL/min.[4]
-
Column Temperature: 40°C.
-
Injection Volume: 5 µL.
c. Mass Spectrometric Conditions
-
Mass Spectrometer: Waters Xevo TQD or equivalent triple quadrupole mass spectrometer.[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Clopidogrel: m/z 322.1 → 212.1[8]
-
Clopidogrel Active Metabolite Derivative (CAMD): Specific transition depends on the derivatizing agent used.
-
This compound (Internal Standard): m/z will be shifted according to the labeling pattern.
-
HPLC-UV Method for Clopidogrel and its Carboxylic Acid Metabolite
This method is suitable for the simultaneous quantification of clopidogrel and its major inactive metabolite in human plasma.
a. Sample Preparation (Deproteinization)
-
To 500 µL of human plasma, add an internal standard (e.g., Ibuprofen).
-
Add 1 mL of acetonitrile to deproteinize the plasma sample.[3]
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Inject 20 µL into the HPLC system.[3]
b. Chromatographic Conditions
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: BDS Hypersil C18 column (250 × 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient elution using a mixture of 10 mM phosphoric acid buffer (pH 2.6), acetonitrile, and methanol.[3]
-
Flow Rate: 1 mL/min.[3]
-
Detection Wavelength: 220 nm.[3]
-
Injection Volume: 20 µL.[3]
Mandatory Visualization
The following diagrams illustrate the metabolic pathway of clopidogrel and a typical workflow for the cross-validation of two analytical methods.
References
- 1. tandfonline.com [tandfonline.com]
- 2. graphyonline.com [graphyonline.com]
- 3. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Development and validation of an HPLC–MS/MS method to determine clopidogrel in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of an HPLC-MS/MS method to determine clopidogrel in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ajpaonline.com [ajpaonline.com]
A Comparative Guide to the Inter-laboratory Analysis of Clopidogrel's Active Metabolite Utilizing Isotope-Labeled Internal Standards
This guide provides a comparative overview of analytical methodologies for the quantification of clopidogrel's active thiol metabolite in human plasma. While direct inter-laboratory comparison studies utilizing "Clopidogrel-MP endo derivative-13C,d3" are not publicly available, this document synthesizes data from various published liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The aim is to offer researchers, scientists, and drug development professionals a comprehensive reference for evaluating analytical performance and establishing robust experimental protocols. The use of a stable isotope-labeled internal standard, such as "this compound," is critical for achieving the accuracy and precision demonstrated in the summarized data.
Metabolic Pathway of Clopidogrel
Clopidogrel is a prodrug that undergoes a two-step metabolic process in the liver to form its active thiol metabolite, which is responsible for inhibiting the P2Y12 receptor on platelets. A significant portion of the parent drug is also hydrolyzed to an inactive carboxylic acid metabolite. The diagram below illustrates this metabolic conversion.
Comparative study of different internal standards for clopidogrel quantification
The accurate quantification of clopidogrel in biological matrices is paramount for pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. The inherent variability in sample preparation and analytical instrumentation necessitates the use of an internal standard (IS) to ensure the reliability of the results. This guide provides a comparative analysis of different internal standards commonly employed in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) quantification of clopidogrel, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their selection of an appropriate IS.
The two primary types of internal standards used for clopidogrel quantification are stable isotope-labeled (deuterated) internal standards and structural analogs. Deuterated internal standards, such as clopidogrel-d3 and clopidogrel-d4, are considered the gold standard as they share near-identical physicochemical properties with the analyte, ensuring they behave similarly during extraction and ionization.[1] Structural analogs, like ticlopidine, are molecules with a similar chemical structure to clopidogrel.
Comparative Performance of Internal Standards
The choice of internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters such as linearity, sensitivity (Lower Limit of Quantification, LLOQ), precision, and accuracy are directly influenced by the IS. Below is a summary of the performance of commonly used internal standards for clopidogrel quantification based on published experimental data.
| Internal Standard | Linearity Range (ng/mL) | LLOQ (pg/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Accuracy (%) | Reference |
| Clopidogrel-d4 | 0.01 - 10 | 10 | ≤7.1 | ≤5.6 | ≤2.6 | ≤16.2 | [2][3] |
| Clopidogrel-d3 | 0.0156 - 8 | 15.6 | <6.1 | <6.1 | Not Reported | Not Reported | [4][5] |
| Ticlopidine | 0.01 - 10 | 10 | 1.9 - 5.5 | 4.4 - 8.1 | 101.3 - 108.8 | 98.4 - 103.5 | [6] |
| Ibuprofen | 0.008 - 2 (µg/mL) | 8000 | 2.03 - 4.17 | 2.08 - 8.33 | 96 - 98 | 96 - 97 | [7] |
Note: The performance parameters can vary between laboratories and studies due to differences in instrumentation, methodologies, and matrix effects.
Experimental Protocols
The successful implementation of an internal standard is intrinsically linked to the experimental protocol. The following sections detail typical methodologies for sample preparation and LC-MS/MS analysis for clopidogrel quantification.
Sample Preparation
A critical step in the bioanalytical workflow is the extraction of the analyte and internal standard from the biological matrix, typically human plasma. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
-
Protein Precipitation (PPT): This is a simple and rapid method where a precipitating agent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins.[4][8] The supernatant containing the analyte and IS is then collected for analysis.
-
Liquid-Liquid Extraction (LLE): LLE involves the partitioning of the analyte and IS from the aqueous plasma into an immiscible organic solvent.[9] This technique can provide cleaner extracts compared to PPT.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively retain the analyte and IS, while interferences are washed away. The retained compounds are then eluted with a suitable solvent.[10]
LC-MS/MS Analysis
The extracted samples are analyzed using a liquid chromatograph coupled to a tandem mass spectrometer.
-
Chromatography: Reversed-phase chromatography is typically employed, using columns such as C18 or C8.[4][9] The mobile phase usually consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous solution containing a modifier like formic acid to ensure proper ionization.[9][11]
-
Mass Spectrometry: Detection is performed using a tandem mass spectrometer, often in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[5] The precursor and product ion transitions for clopidogrel and the selected internal standard are monitored. For clopidogrel, a common transition is m/z 322.1 → 212.1.[5]
Visualization of Experimental Workflow
To provide a clear overview of the analytical process, the following diagram illustrates a typical experimental workflow for clopidogrel quantification using an internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of clopidogrel in human plasma by liquid chromatography/tandem mass spectrometry: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and Validation of an HPLC Method for Simultaneous Quantification of Clopidogrel Bisulfate, Its Carboxylic Acid Metabolite, and Atorvastatin in Human Plasma: Application to a Pharmacokinetic Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. graphyonline.com [graphyonline.com]
- 10. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Linearity and range determination for "Clopidogrel-MP endo derivative-13C,d3" assays
This guide provides a comparative overview of analytical methods for the quantification of clopidogrel's active metabolite (CAM), a critical aspect of pharmacokinetic and pharmacodynamic studies in drug development. Due to the inherent instability of the thiol-containing active metabolite, derivatization is a common strategy to ensure accurate and reproducible measurements. This guide focuses on the linearity and range of assays developed for these derivatized forms, including isotopically labeled internal standards like "Clopidogrel-MP endo derivative-13C,d3" which are crucial for precise quantification by mass spectrometry.
Quantitative Assay Performance
The following table summarizes the linearity and range of various liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods developed for the quantification of clopidogrel and its metabolites. The derivatized active metabolite is often abbreviated as CAM-D or CAMD.
| Analyte | Linearity Range (ng/mL) | Lower Limit of Quantification (LLOQ) (ng/mL) | Correlation Coefficient (r or r²) | Reference |
| Derivatized Clopidogrel Active Metabolite (MP-AM) | 0.5 - 250 | 0.5 | > 0.99 | [1] |
| Clopidogrel Active Metabolite H4 | Not specified | 0.05 | Not specified | [2] |
| Clopidogrel Active Metabolite | 1 - 150 | 0.8 | Not specified | [3] |
| Derivatized Clopidogrel Active Metabolite (CAM-D) | 1 - 100 | 1 | > 0.99 | [4][5][6] |
| Clopidogrel | 0.8 - 76.6 | 0.8 | > 0.99 | [4][5][6] |
| Clopidogrel Carboxylic Acid | 200 - 10,000 | 200 | > 0.99 | [4][5][6] |
| Clopidogrel | 0.05 - 20 | Not specified | > 0.9976 | [7] |
| Clopidogrel Active Metabolite | 0.5 - 200 | Not specified | > 0.9976 | [7] |
| Derivatized Active Metabolites (H1-H3) | 0.125 - 125 | Not specified | Not specified | [7] |
| Derivatized Active Metabolite (H4) | 0.101 - 101 | Not specified | Not specified | [7] |
| Clopidogrel | 0.01 - 50 | 0.01 | r² = 0.99 | [7][8] |
| Derivatized Clopidogrel Active Metabolite (CAMD) | 0.1 - 150 | 0.1 | r² = 0.99 | [7][8] |
| Clopidogrel | 0.05 - 50.0 | 0.05 | Not specified | [9][10] |
| 2-Oxo-clopidogrel | 0.5 - 50.0 | 0.5 | Not specified | [9][10] |
| Derivatized Clopidogrel Active Metabolite (CAMD) | 0.5 - 100 | 0.5 | Not specified | [9][10] |
| Clopidogrel | 0.0156 - 8 | 0.0156 | Not specified | [11] |
Experimental Protocols
The methodologies for quantifying clopidogrel's active metabolite generally involve several key steps: sample stabilization and derivatization, extraction, chromatographic separation, and detection.
1. Sample Stabilization and Derivatization:
The thiol group in the clopidogrel active metabolite is highly reactive and prone to oxidation, making it unstable in biological matrices.[1] To overcome this, a common practice is to derivatize the active metabolite immediately upon blood collection.[4][5][6] A widely used derivatizing agent is 2-bromo-3'-methoxyacetophenone (BMAP or MPB).[1][4][5][6] This process involves adding BMAP to the blood collection tubes, often containing an anticoagulant like EDTA, to form a stable derivative (CAM-D or MP-AM).[4][5][6]
2. Sample Preparation and Extraction:
Following derivatization, plasma is separated from the whole blood by centrifugation.[4][5][6] The analytes, including the derivatized active metabolite and an isotopically labeled internal standard (e.g., this compound), are then extracted from the plasma. Common extraction techniques include:
-
Solid-Phase Extraction (SPE): This is a popular method that offers good sample cleanup and concentration.[1]
-
Protein Precipitation (PPT): A simpler and faster method where a solvent like acetonitrile is added to precipitate plasma proteins.[3]
-
Liquid-Liquid Extraction (LLE): Using a solvent like methyl tert-butyl ether (MTBE) to extract the analytes.[9][10]
3. Chromatographic Separation:
The extracted samples are then analyzed using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) for separation of the analytes from other plasma components.[2][3][4][5][6] Reversed-phase columns, such as C8 or C18, are commonly employed.[3][9][10] The mobile phase typically consists of a mixture of an aqueous component (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile).[9][10]
4. Detection:
Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high sensitivity and selectivity.[1][3][4][5][6] The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for the analyte and the internal standard.[4][9][10]
Visualizations
Metabolic Activation and Derivatization of Clopidogrel
Caption: Metabolic activation of clopidogrel and subsequent derivatization for bioanalysis.
General Bioanalytical Workflow for Clopidogrel Active Metabolite
Caption: A typical workflow for the bioanalytical quantification of clopidogrel's active metabolite.
References
- 1. Quantitative determination of clopidogrel active metabolite in human plasma by LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioanalysis-zone.com [bioanalysis-zone.com]
- 3. Ultra-performance LC MS/MS method for quantification of clopidogrel active metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of a method for quantitation of the clopidogrel active metabolite, clopidogrel, clopidogrel carboxylic acid, and 2-oxo-clopidogrel in feline plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. jbr-pub.org.cn [jbr-pub.org.cn]
- 10. Simultaneous determination of clopidogrel, 2-oxo-clopidogrel, and the thiol metabolite of clopidogrel in human plasma by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Assessing the Isotopic Purity of Clopidogrel-MP endo derivative-13C,d3: A Comparative Guide
For researchers in drug metabolism, pharmacokinetics, and clinical pharmacology, the use of stable isotope-labeled internal standards is critical for achieving accurate and reliable quantification of drug molecules and their metabolites. "Clopidogrel-MP endo derivative-13C,d3" is a labeled version of a derivative of the antiplatelet agent clopidogrel. This guide provides a framework for assessing its isotopic purity and compares it with other commercially available stable isotope-labeled standards of clopidogrel and its key metabolites.
Understanding Clopidogrel Metabolism
Clopidogrel is a prodrug, meaning it requires metabolic activation to exert its therapeutic effect. The primary metabolic pathways involve:
-
Activation: A two-step oxidation process mediated by cytochrome P450 (CYP) enzymes to form the active thiol metabolite. This active metabolite irreversibly inhibits the P2Y12 receptor on platelets, preventing platelet aggregation.
-
Inactivation: Approximately 85% of a clopidogrel dose is hydrolyzed by esterases to an inactive carboxylic acid derivative, the main circulating metabolite.
The "Clopidogrel-MP endo derivative" is related to the metabolic processes of clopidogrel. Ensuring the isotopic purity of its labeled form, "this compound", is paramount for its use as an internal standard in quantitative bioanalysis.
Comparative Landscape of Labeled Clopidogrel Derivatives
A variety of stable isotope-labeled standards related to clopidogrel are available to researchers. The choice of a specific standard depends on the analyte of interest in a given study. Below is a comparison of "this compound" with other relevant labeled compounds.
| Labeled Compound | Analyte of Interest | Isotopic Label | Common Application |
| This compound | Clopidogrel-MP endo derivative | 13C, d3 | Internal standard for quantification of the endo derivative |
| rac-Clopidogrel-d4 | Clopidogrel (parent drug) | d4 | Internal standard for pharmacokinetic studies of clopidogrel |
| Clopidogrel-d4 Carboxylic Acid | Clopidogrel Carboxylic Acid (inactive metabolite) | d4 | Internal standard for monitoring clopidogrel metabolism |
| trans-Clopidogrel-MP-13C,d3 Derivative | Clopidogrel Active Metabolite (derivatized) | 13C, d3 | Internal standard for quantification of the active metabolite |
Assessing Isotopic Purity: Key Methodologies
The two primary analytical techniques for determining the isotopic purity of labeled compounds are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HRMS)
Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is a powerful tool for assessing isotopic purity. It allows for the separation of the labeled compound from any unlabeled impurities and provides a detailed analysis of the isotopic distribution.
Key Performance Metrics for Isotopic Purity by LC-HRMS:
| Parameter | Description |
| Isotopic Enrichment (%) | The percentage of the compound that is fully labeled with the intended isotopes (e.g., contains both 13C and three deuterium atoms). |
| Contribution from M-1 | The relative abundance of the ion with one mass unit less than the monoisotopic mass of the labeled compound. This can indicate the presence of impurities or in-source fragmentation. |
| Contribution from M+1, M+2, etc. | The relative abundances of ions with additional mass units, which should be compared to the theoretical natural isotopic abundance to identify any partially labeled species. |
| Chemical Purity (%) | The percentage of the material that is the desired chemical compound, irrespective of its isotopic composition, as determined by a primary analytical method like HPLC-UV. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels within the molecule. For deuterium labeling, 2H NMR can directly quantify the deuterium enrichment at specific sites. For 13C labeling, 13C NMR can be used to determine the enrichment.
Experimental Protocol: Isotopic Purity Assessment of "this compound" by LC-HRMS
This protocol outlines a general procedure for determining the isotopic purity of "this compound" using LC-HRMS.
1. Sample Preparation:
-
Prepare a stock solution of "this compound" in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Prepare a series of dilutions from the stock solution to determine the optimal concentration for analysis (e.g., 1 µg/mL).
-
Prepare a similar solution of the corresponding unlabeled "Clopidogrel-MP endo derivative" to serve as a reference.
2. Liquid Chromatography (LC) Conditions:
-
Column: A suitable C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure good separation and peak shape (e.g., start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Mass Analyzer: An Orbitrap or Time-of-Flight (TOF) mass spectrometer.
-
Scan Range: m/z 100-1000.
-
Resolution: > 60,000 FWHM.
-
Data Acquisition: Full scan mode to observe the complete isotopic pattern.
4. Data Analysis:
-
Integrate the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for the peak of interest.
-
Determine the experimental mass-to-charge ratio (m/z) and compare it to the theoretical exact mass of the labeled compound.
-
Analyze the isotopic distribution of the molecular ion cluster. Compare the measured relative abundances of the different isotopologues to the theoretical distribution for a given isotopic enrichment.
-
Calculate the isotopic purity by determining the percentage of the signal that corresponds to the fully labeled compound.
Visualization of the Experimental Workflow
The following diagram illustrates the workflow for the isotopic purity assessment of "this compound".
A Head-to-Head Comparison of Stable Isotope-Labeled and Analog Internal Standards for Clopidogrel Bioanalysis
In the bioanalytical quantification of clopidogrel, the choice of internal standard is critical for achieving accurate and reliable results. This guide provides a detailed comparison between a stable isotope-labeled (SIL) internal standard, represented by clopidogrel derivatives such as "Clopidogrel-MP endo derivative-13C,d3," and analog internal standards. The comparison is based on experimental data from published bioanalytical methods.
Introduction to Internal Standards in Clopidogrel Analysis
Clopidogrel is a prodrug that is extensively metabolized, with very low levels of the parent compound found in plasma. Accurate quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS) is essential for pharmacokinetic and bioequivalence studies. An internal standard (IS) is used to correct for the variability in sample preparation and instrument response.
The ideal IS should mimic the analyte's behavior throughout the analytical process. Two common types of internal standards are used:
-
Stable Isotope-Labeled (SIL) Internal Standards: These are compounds that are chemically identical to the analyte but have one or more atoms replaced with a heavy isotope (e.g., ²H, ¹³C, ¹⁵N). "this compound" is an example of such a standard.
-
Analog Internal Standards: These are molecules that are structurally similar to the analyte but have different chemical formulas. Examples used in clopidogrel assays include ticlopidine and piroxicam.
This guide will compare the performance of these two types of internal standards based on published validation data.
Experimental Methodologies
The data presented in this guide are compiled from various validated LC-MS/MS methods for the determination of clopidogrel in human plasma. While specific parameters may vary between laboratories, the general experimental workflow is consistent.
General Bioanalytical Workflow
The following diagram illustrates a typical workflow for the quantification of clopidogrel in plasma samples using an internal standard.
Sample Preparation: Plasma samples are first spiked with the internal standard. The analytes are then extracted from the plasma matrix using one of three main techniques: liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation (PPT). The extracted sample is then typically evaporated to dryness and reconstituted in the mobile phase before injection into the LC-MS/MS system.
LC-MS/MS Analysis: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte and internal standard are separated from other components on a reversed-phase column (commonly C8 or C18). Detection is achieved using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. The ratio of the analyte peak area to the internal standard peak area is used for quantification.
Performance Data: SIL vs. Analog Internal Standards
The following tables summarize the performance characteristics of bioanalytical methods for clopidogrel using either a stable isotope-labeled internal standard (represented by deuterated clopidogrel) or an analog internal standard.
Table 1: Chromatographic and Mass Spectrometric Parameters
| Parameter | Method with SIL IS (Clopidogrel-d₄) | Method with Analog IS (Ticlopidine) |
| LC Column | Kromasil Eternity-2.5-C18 | C18 |
| Mobile Phase | Gradient elution | Isocratic: 0.5% formic acid: Methanol (20:80 V/V) |
| Flow Rate | Not specified | 0.44 mL/min |
| Run Time | 5.5 min | 3 min |
| Ionization Mode | Positive Electrospray (ESI+) | Positive Electrospray (ESI+) |
| MRM Transition (Analyte) | m/z 322.2 → 212.0 | m/z 321.9 → 211.9 |
| MRM Transition (IS) | m/z 326.2 → 216.0 | m/z 264.1 → 125.1 |
Data synthesized from multiple sources. Specific conditions may vary.
Table 2: Method Validation Parameters
| Parameter | Method with SIL IS (Clopidogrel-d₄) | Method with Analog IS (Ticlopidine) |
| Linearity Range | 10 - 10,000 pg/mL | 10 - 10,000 pg/mL |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.999 |
| Lower Limit of Quantification (LLOQ) | 10 pg/mL | 10 pg/mL |
| Accuracy (% Bias) | Within ±15% | Within ±15% |
| Precision (%RSD) | ≤ 15% | ≤ 15% |
| Recovery | Not explicitly stated, but matrix effect was similar between analyte and IS. | 100.312% (average) |
| Matrix Effect | Similar for analyte and IS | Not explicitly stated |
Data synthesized from multiple sources.[1][2][3]
Head-to-Head Comparison
The choice between a stable isotope-labeled internal standard and an analog internal standard can significantly impact the robustness and accuracy of a bioanalytical method. The following diagram illustrates the key considerations in this comparison.
Performance of Stable Isotope-Labeled Internal Standards:
SIL internal standards are considered the "gold standard" in quantitative bioanalysis. Because they are chemically identical to the analyte, they exhibit very similar behavior during sample extraction, chromatography, and ionization. This close matching allows for more effective compensation for variations in recovery and matrix effects, which can suppress or enhance the ionization of the analyte. The primary drawback of SIL internal standards is their higher cost and potentially longer lead times for synthesis.
Performance of Analog Internal Standards:
Analog internal standards are structurally similar but not identical to the analyte. While they can provide acceptable results, their physicochemical properties, such as polarity and ionization efficiency, may differ from the analyte. This can lead to differences in extraction recovery and chromatographic retention time, and they may not compensate for matrix effects as effectively as SIL internal standards. However, they are generally more cost-effective and readily available.
Conclusion
Both stable isotope-labeled and analog internal standards can be used to develop validated bioanalytical methods for clopidogrel with similar linearity, sensitivity, accuracy, and precision, as demonstrated by the compiled data. However, stable isotope-labeled internal standards like "this compound" are theoretically superior due to their closer physicochemical properties to the analyte. This similarity provides more reliable compensation for analytical variability, particularly matrix effects, leading to a more robust and rugged method. The choice between the two will ultimately depend on the specific requirements of the study, regulatory guidelines, and budget constraints. For pivotal studies such as pharmacokinetic and bioequivalence trials, the use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest data quality.
References
Navigating Bioanalytical Method Validation: A Comparative Guide to Stable Isotope-Labeled Internal Standards
For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a critical prerequisite for regulatory approval and the generation of reliable data. The choice of an appropriate internal standard (IS) is a cornerstone of robust bioanalytical assays, directly impacting data quality, accuracy, and precision. This guide provides a comprehensive comparison of stable isotope-labeled internal standards (SIL-ISs) with other alternatives, supported by experimental data and detailed methodologies, to facilitate informed decisions in alignment with global regulatory guidelines.
The use of an internal standard in quantitative bioanalysis is fundamental to correct for variability inherent in sample preparation and analysis. Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established comprehensive guidelines for bioanalytical method validation, with a significant focus on the role and performance of the internal standard.[1] The harmonized International Council for Harmonisation (ICH) M10 guideline further underscores the necessity of monitoring the IS response to ensure the reliability of bioanalytical data.[2]
While SIL-ISs are widely considered the "gold standard," practical and financial constraints sometimes necessitate the use of alternatives, such as structural analogs.[3] This guide delves into the performance differences between these choices, providing a clear rationale for selecting the most appropriate IS for your bioanalytical needs.
Performance Comparison: Stable Isotope-Labeled vs. Structural Analog Internal Standards
The selection of an internal standard significantly influences the accuracy and precision of a bioanalytical method.[4] SIL-ISs are structurally identical to the analyte but differ in mass due to the incorporation of stable isotopes (e.g., ²H, ¹³C, ¹⁵N).[4][5] This near-identical physicochemical behavior is the primary reason for their superior performance in compensating for analytical variability.[6][7]
| Validation Parameter | Stable Isotope-Labeled Internal Standard (SIL-IS) | Structural Analog Internal Standard | Regulatory Perspective (FDA, EMA, ICH M10) |
| Selectivity & Specificity | High specificity due to distinct mass-to-charge ratio (m/z) from the analyte, minimizing interference.[4] | Potential for chromatographic interference from endogenous matrix components or metabolites. | Both require demonstration that the IS does not interfere with the analyte.[1] |
| Matrix Effect | Co-elution with the analyte allows for excellent compensation of matrix-induced ion suppression or enhancement.[8] The coefficient of variation (CV) of the IS-normalized matrix factor across different matrix lots should be ≤15%.[1][4] | Differences in physicochemical properties compared to the analyte can lead to differential matrix effects, impacting accuracy. | The need to investigate and mitigate matrix effects is strongly emphasized.[4] |
| Extraction Recovery | Closely mimics the analyte's recovery throughout the sample preparation process. | Recovery may differ from the analyte due to structural differences. | Recovery should be consistent and reproducible, though no strict acceptance criteria are set.[1] The CV of the recovery across QC levels should ideally be ≤15%.[1] |
| Accuracy & Precision | Generally provides higher accuracy and precision due to better normalization.[3][9] Acceptance criteria for accuracy (bias) and precision (CV) are typically within ±15% (±20% at the Lower Limit of Quantification, LLOQ).[6] | May provide acceptable accuracy and precision, but is more susceptible to variability.[6] | Adherence to acceptance criteria for accuracy and precision is mandatory for regulatory submission.[4] |
| Availability & Cost | Can be costly and may require custom synthesis, especially in early drug development. | Often more readily available and less expensive. | The use of a SIL-IS is strongly recommended whenever possible.[1][6] |
Experimental Protocols
The following are detailed methodologies for assessing critical validation parameters for a bioanalytical method using a stable isotope-labeled internal standard.
Protocol 1: Assessment of Matrix Effect
-
Objective: To evaluate the influence of the biological matrix on the ionization of the analyte and the SIL-IS.
-
Materials: Blank biological matrix from at least six different individual sources, analyte and SIL-IS stock solutions.[1][4]
-
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Analyte and SIL-IS spiked into the mobile phase or reconstitution solvent.[4]
-
Set B (Post-extraction Spike): Blank matrix is extracted first, and then the analyte and SIL-IS are added to the final extract.[4]
-
Set C (Pre-extraction Spike): Analyte and SIL-IS are spiked into the blank matrix before the extraction process.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.[4]
-
Calculate Matrix Factor (MF) and IS-Normalized MF:
-
Calculate Recovery:
-
Recovery (%) = [(Peak area of analyte in Set C) / (Peak area of analyte in Set B)] x 100[4]
-
-
-
Acceptance Criteria: The CV of the IS-normalized matrix factor across the different matrix sources should be ≤15%.[4]
Protocol 2: Determination of Accuracy and Precision
-
Objective: To determine the intra-day (within-run) and inter-day (between-run) accuracy and precision of the bioanalytical method.[4]
-
Materials: Blank biological matrix, analyte reference standard, SIL-IS, and Quality Control (QC) samples at four concentration levels:
-
Procedure:
-
Prepare Calibration Standards: Prepare a series of at least six to eight non-zero calibration standards by spiking the blank matrix with known concentrations of the analyte.[4]
-
Prepare QC Samples: Prepare a bulk batch of QC samples at the four specified concentration levels.[4]
-
Intra-day Accuracy and Precision: In a single analytical run, analyze a minimum of five replicates of each QC level.[4] Include a full calibration curve in the run.
-
Inter-day Accuracy and Precision: Repeat the analysis on at least two additional days.
-
Calculations: Calculate the mean concentration, standard deviation (SD), and coefficient of variation (CV%) for each QC level. Accuracy is determined by comparing the mean calculated concentration to the nominal concentration.
-
-
Acceptance Criteria:
-
Intra-run and Inter-run Precision (%CV): ≤ 15% (≤ 20% for LLOQ).[6]
-
Intra-run and Inter-run Accuracy (% bias): Within ±15% of the nominal value (±20% for LLOQ).
-
Protocol 3: Stability Assessment
-
Objective: To evaluate the stability of the analyte in the biological matrix under various conditions that mimic sample handling and storage.[1][6]
-
Procedure: Use Low and High QC samples (at least three replicates per level) for all stability tests.[5] Analyze the stability samples against a freshly prepared calibration curve.
-
Freeze-Thaw Stability: Samples are subjected to at least three freeze-thaw cycles.[6]
-
Short-Term (Bench-Top) Stability: Samples are kept at room temperature for a period that exceeds the expected sample handling time.
-
Long-Term Stability: Samples are stored at the intended storage temperature for a duration longer than the sample storage period in a study.[1]
-
Stock Solution Stability: The stability of the analyte and SIL-IS stock solutions is evaluated at their storage temperature.[1]
-
-
Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.[1]
Visualizing the Workflow and Logic
Diagrams are essential for illustrating complex workflows and logical relationships in bioanalytical method validation.
Caption: A generalized workflow for bioanalytical method validation using a stable isotope-labeled internal standard.
Caption: Decision tree for the selection of an internal standard in bioanalytical method development.
References
- 1. benchchem.com [benchchem.com]
- 2. info.bioanalysis-zone.com [info.bioanalysis-zone.com]
- 3. scispace.com [scispace.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. crimsonpublishers.com [crimsonpublishers.com]
Safety Operating Guide
Navigating the Disposal of Clopidogrel-MP endo derivative-13C,d3: A Guide to Safe and Compliant Practices
For researchers, scientists, and drug development professionals, the proper disposal of specialized chemical compounds is a critical component of laboratory safety and regulatory compliance. This guide provides essential information and procedural steps for the safe handling and disposal of Clopidogrel-MP endo derivative-13C,d3, a stable isotope-labeled derivative of Clopidogrel.
The key to the proper disposal of this compound lies in recognizing that the isotopic labels, Carbon-13 (¹³C) and Deuterium (d3), are stable isotopes and are not radioactive.[1] Therefore, the disposal protocol is dictated by the chemical properties of the Clopidogrel derivative itself, rather than radiological safety concerns.[1]
Immediate Safety and Disposal Plan
1. Waste Identification and Segregation:
-
Non-Radioactive Chemical Waste: This compound should be treated as non-radioactive chemical waste.
-
Segregation: Do not mix this waste with general laboratory trash or radioactive waste.[1] It should be segregated into a designated, clearly labeled container for chemical waste.
2. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling the compound and its waste.
3. Waste Collection and Storage:
-
Containers: Use a dedicated, leak-proof, and chemically compatible container for collecting the waste. The container must be clearly labeled with the full chemical name: "this compound".
-
Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
4. Consultation and Disposal:
-
Institutional EHS: Before initiating any disposal procedure, it is mandatory to consult with your institution's Environmental Health and Safety (EHS) department.[2][3] They will provide specific guidance based on local, state, and federal regulations.
-
Licensed Waste Disposal Service: The disposal of chemical waste must be handled by a licensed and certified hazardous waste management company.[1] Your EHS department will have established procedures for the pickup and disposal of such waste.[3]
Quantitative Data Summary
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following table summarizes general quantitative considerations for the disposal of similar chemical compounds in a research setting. These are general guidelines and must be confirmed with your institution's EHS.
| Parameter | Guideline | Source |
| Waste Container Size | Dependent on generation rate; typically 1-5 gallons (approx. 4-20 liters) for laboratory settings. | General Lab Practice |
| Storage Time Limit | Varies by jurisdiction; often limited to 90 or 180 days for satellite accumulation areas. | RCRA Guidelines |
| pH of Aqueous Waste | If permissible for aqueous disposal (unlikely for this compound), pH is typically required to be between 6.0 and 9.0. | Local Regulations |
| Concentration Limits | Specific limits for land disposal or incineration are determined by the waste management facility and regulations. | Waste Vendor Profiles |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Experimental Protocols Cited
This guidance is based on established best practices for the disposal of chemical and non-radioactive isotopic waste in research settings. Specific experimental protocols for the disposal of this compound would be provided by a licensed waste management facility and are not publicly available. The fundamental protocol is to safely collect and store the waste, followed by transfer to a certified entity for final disposal, likely through incineration or other approved chemical destruction methods.[3][4]
By adhering to these procedures and maintaining open communication with your institution's safety officials, you can ensure the safe and compliant disposal of this compound, protecting both yourself and the environment.
References
Essential Safety and Handling Precautions for Clopidogrel-MP endo derivative-13C,d3
Researchers, scientists, and drug development professionals must adhere to stringent safety protocols when handling Clopidogrel-MP endo derivative-13C,d3. This stable isotope-labeled compound, while not radioactive, requires careful handling due to the potent nature of the parent compound, clopidogrel. The following guidelines provide essential, immediate safety and logistical information for operational and disposal plans.
Personal Protective Equipment (PPE)
Due to the hazardous nature of the active pharmaceutical ingredient (API), clopidogrel, which can cause severe skin burns and eye damage, a comprehensive suite of personal protective equipment is mandatory.[1] The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Standard |
| Hand Protection | Double-gloving with chemically resistant gloves (e.g., nitrile) | Inner glove should be tucked under the cuff of the lab coat, and the outer glove should be over the cuff. Change gloves immediately if contaminated. |
| Body Protection | Disposable, long-sleeved, seamless gown that closes in the back.[2] | Gowns should be made of a low-linting material like Tyvek® to prevent contamination of the product.[3] Gowns worn in hazardous areas should not be worn elsewhere and should be changed every two to three hours or immediately after a spill.[2] |
| Eye & Face Protection | Chemical safety goggles and a face shield.[4] | A face shield should be used in conjunction with goggles to provide full facial protection from splashes or airborne particles.[4] |
| Respiratory Protection | An appropriate respirator (e.g., N95 or higher) should be used, especially when handling the powder form. | For highly potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary to provide adequate respiratory protection.[5][6] Surgical masks do not offer sufficient protection from drug exposure.[2] |
| Foot Protection | Disposable shoe covers worn over closed-toe shoes.[2] | Shoe covers should be donned before entering the designated handling area and removed before exiting. |
Operational Plan and Handling
Engineering Controls: To minimize exposure, it is highly recommended to handle this compound within a certified chemical fume hood or a containment glove box.[5] For potent compounds, containment technologies like flexible glove bags can significantly lower exposure risk.[5]
Experimental Workflow: The following diagram outlines the standard workflow for handling this compound, from preparation to disposal, emphasizing safety at each step.
Disposal Plan
Waste Segregation and Disposal: Proper disposal of waste is critical to ensure safety and environmental protection.
-
Solid Waste: All disposable PPE (gloves, gowns, shoe covers), contaminated lab supplies (e.g., weighing paper, pipette tips), and any spilled material should be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed hazardous waste container. Do not mix with other laboratory waste streams.
-
Disposal of Stable Isotope-Labeled Compounds: Since carbon-13 and deuterium are stable, non-radioactive isotopes, no special precautions for radioactivity are needed.[7] The disposal of these compounds should be handled according to local, state, and federal regulations for chemical waste.[7] It is imperative to follow your institution's specific guidelines for hazardous waste disposal.
Emergency Procedures:
-
Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water and seek medical attention.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.
By adhering to these safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with this compound.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 4. 3m.com [3m.com]
- 5. aiha.org [aiha.org]
- 6. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 7. moravek.com [moravek.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
